molecular formula C11H16N2S B1418538 2-Methyl-4-(thiomorpholin-4-yl)aniline CAS No. 37065-86-4

2-Methyl-4-(thiomorpholin-4-yl)aniline

Cat. No.: B1418538
CAS No.: 37065-86-4
M. Wt: 208.33 g/mol
InChI Key: XEJNWQFAOCDDTQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(thiomorpholin-4-yl)aniline is a chemical compound with the molecular formula C11H16N2S and a molecular weight of 208.33 g/mol . Its structure features an aniline group substituted with a methyl moiety and a thiomorpholine ring, a morpholine analog where the oxygen atom is replaced by sulfur, which can influence the molecule's electronic properties and binding characteristics. This compound serves as a valuable chemical intermediate in organic synthesis and medicinal chemistry research. While specific biological data for this exact molecule is limited, thiomorpholine derivatives are actively investigated in pharmaceutical development . Related compounds in scientific literature and patents have been studied for their potential interactions with the central nervous system, with research exploring activities in areas such as convulsion , neuropathic pain , and anxiety disorders . The presence of the thiomorpholine scaffold is often associated with the exploration of new therapeutic agents. FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal procedures.

Properties

IUPAC Name

2-methyl-4-thiomorpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-9-8-10(2-3-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJNWQFAOCDDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCSCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37065-86-4
Record name 2-methyl-4-(thiomorpholin-4-yl)aniline
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-(thiomorpholin-4-yl)aniline (CAS 37065-86-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-(thiomorpholin-4-yl)aniline, CAS 37065-86-4, a versatile substituted aniline with significant potential in medicinal chemistry and materials science. This document delves into its physicochemical properties, plausible synthetic routes, spectral analysis, and prospective applications, particularly in drug discovery. By synthesizing available data with expert chemical insights, this guide serves as an essential resource for professionals engaged in the research and development of novel chemical entities.

Introduction

This compound is a unique aromatic amine featuring a thiomorpholine moiety. The thiomorpholine heterocycle, a sulfur-containing analog of morpholine, is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] The presence of the thiomorpholine ring can enhance lipophilicity and introduce a site for metabolic oxidation at the sulfur atom, which can be advantageous in drug design.[3] The aniline backbone, substituted with a methyl group, provides a versatile platform for further chemical modifications. The diverse bioactivity profile of thiomorpholine derivatives, including their use as antitubercular, antiprotozoal, and dipeptidyl peptidase IV (DPP-IV) inhibitors, underscores the potential of this compound as a key building block in the synthesis of novel therapeutic agents.[2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing experimental conditions for its use in synthesis and for understanding its potential behavior in biological systems.

PropertyValueSource
CAS Number 37065-86-4[4]
Molecular Formula C₁₁H₁₆N₂S[3]
Molecular Weight 208.32 g/mol [3]
Monoisotopic Mass 208.10342 Da[3]
Predicted XlogP 2.2[3]
Appearance Not specified (likely a solid at room temperature)-
Storage Conditions 2-8 °C, Keep in dark place, Inert atmosphere[4]

Synthesis and Reaction Mechanisms

Proposed Synthesis Route 1: Nucleophilic Aromatic Substitution (SNAᵣ)

This is a classical and direct method for forming aryl-nitrogen bonds. The reaction proceeds via an addition-elimination mechanism, where the thiomorpholine acts as a nucleophile attacking an activated aryl halide.[5][6]

Reaction Scheme:

SNAr_Synthesis reactant1 4-Fluoro-3-methylnitrobenzene product 2-Methyl-4-(thiomorpholin-4-yl)nitrobenzene reactant1->product Base (e.g., K₂CO₃) Solvent (e.g., DMF, DMSO) Heat reactant2 Thiomorpholine reactant2->product final_product This compound product->final_product Reduction (e.g., H₂, Pd/C or SnCl₂/HCl)

Caption: Proposed SNAᵣ synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Step 1: N-Arylation. To a solution of 4-fluoro-3-methylnitrobenzene (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add thiomorpholine (1.2 eq) and a suitable base, for example, potassium carbonate (K₂CO₃) (2.0 eq). The reaction mixture is heated to 80-120 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with water, and the product, 2-methyl-4-(thiomorpholin-4-yl)nitrobenzene, is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Step 2: Reduction of the Nitro Group. The intermediate from Step 1 is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent is then added. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[7] Alternatively, a chemical reductant like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.[8] The reaction is stirred until the reduction is complete (monitored by TLC). The catalyst is removed by filtration (if applicable), and the product is isolated by neutralization and extraction.

Causality Behind Experimental Choices:

  • Choice of Halide: A fluoride is often the best leaving group in SNAᵣ reactions due to the high electronegativity of fluorine, which strongly activates the aromatic ring towards nucleophilic attack.[3]

  • Solvent: Polar aprotic solvents like DMF and DMSO are ideal as they can dissolve the reactants and stabilize the charged Meisenheimer complex intermediate formed during the reaction.[7]

  • Base: An inorganic base like K₂CO₃ is used to neutralize the hydrofluoric acid byproduct, driving the reaction to completion.

  • Reduction Method: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields with minimal side products.

Proposed Synthesis Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This method is particularly useful for coupling a wide range of amines with aryl halides or triflates and is known for its high functional group tolerance.[11]

Reaction Scheme:

Buchwald_Hartwig_Synthesis reactant1 4-Bromo-2-methylaniline product This compound reactant1->product Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, Xantphos) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene) reactant2 Thiomorpholine reactant2->product

Caption: Proposed Buchwald-Hartwig synthesis of this compound.

Experimental Protocol (Hypothetical):

  • To an oven-dried Schlenk flask, add a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add 4-bromo-2-methylaniline (1.0 eq), thiomorpholine (1.2 eq), and an anhydrous, deoxygenated solvent such as toluene.

  • The reaction mixture is heated to 80-110 °C and stirred until the reaction is complete as monitored by TLC or GC-MS.

  • After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are often used to promote the reductive elimination step and stabilize the palladium(0) active species.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Spectral Analysis (Predicted)

As experimental spectral data for this compound is not publicly available, the following are predictions based on the analysis of its structure and comparison with related compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the thiomorpholine protons, and the methyl group protons.

  • Aromatic Protons (δ 6.5-7.0 ppm): The aromatic region would likely show three signals corresponding to the three protons on the aniline ring. The proton ortho to the amino group and meta to the thiomorpholine group would appear as a doublet. The proton meta to the amino group and ortho to the thiomorpholine would also be a doublet, and the proton between the methyl and amino groups would be a singlet.

  • Thiomorpholine Protons (δ 2.5-3.5 ppm): The protons on the thiomorpholine ring would likely appear as two multiplets. The four protons adjacent to the nitrogen atom (N-CH₂) would be deshielded and appear further downfield compared to the four protons adjacent to the sulfur atom (S-CH₂).

  • Methyl Protons (δ 2.0-2.3 ppm): The methyl group attached to the aromatic ring would appear as a singlet.

  • Amine Protons (δ 3.5-4.5 ppm): The N-H protons of the primary amine would likely appear as a broad singlet. The chemical shift of this signal can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show signals for all 11 carbon atoms in the molecule.

  • Aromatic Carbons (δ 110-150 ppm): Six distinct signals would be expected for the aromatic carbons. The carbon attached to the nitrogen of the thiomorpholine would be the most deshielded.

  • Thiomorpholine Carbons (δ 25-55 ppm): Two signals are expected for the thiomorpholine ring carbons. The carbons adjacent to the nitrogen would be at a lower field than those adjacent to the sulfur.

  • Methyl Carbon (δ 15-20 ppm): A single signal in the aliphatic region would correspond to the methyl group carbon.

IR Spectroscopy

The infrared spectrum would provide information about the functional groups present in the molecule.

  • N-H Stretching (3300-3500 cm⁻¹): Two distinct sharp peaks in this region would be characteristic of the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H Stretching (2800-3100 cm⁻¹): Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and thiomorpholine groups would be observed below 3000 cm⁻¹.

  • C=C Stretching (1500-1600 cm⁻¹): Aromatic ring stretching vibrations would be present in this region.

  • C-N Stretching (1250-1350 cm⁻¹): This band would correspond to the stretching of the aryl-amine bond.

  • C-S Stretching (600-800 cm⁻¹): The C-S bond in the thiomorpholine ring would give rise to a weak absorption in the fingerprint region.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at m/z = 208.

  • [M+H]⁺ Peak: In electrospray ionization (ESI) mass spectrometry, a prominent peak at m/z = 209 would be expected, corresponding to the protonated molecule.[3]

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the thiomorpholine ring or cleavage of the C-N bond connecting the thiomorpholine to the aniline ring.

Potential Applications in Research and Drug Development

The unique structural features of this compound make it an attractive starting material and intermediate for the synthesis of a variety of biologically active molecules.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline core. The amino group of this compound can serve as a key pharmacophore for hydrogen bonding interactions within the ATP-binding pocket of various kinases. The thiomorpholine moiety can occupy hydrophobic pockets and its sulfur atom can be a site for metabolism.

Intermediate for CNS-Active Agents

Derivatives of thiomorpholine have been investigated for their potential in treating central nervous system (CNS) disorders, including seizure disorders and anxiety.[1] The lipophilicity imparted by the thiomorpholine ring can aid in crossing the blood-brain barrier, a crucial property for CNS-targeted drugs.

Building Block for Antimicrobial Agents

Thiomorpholine-containing compounds have demonstrated a range of antimicrobial activities.[2] this compound could be used to synthesize novel analogs of existing antimicrobial drugs with potentially improved efficacy or a different spectrum of activity.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the care appropriate for a research chemical with unknown toxicological properties. Based on the safety information for similar aniline derivatives, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[4]

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through standard organic chemistry methodologies such as nucleophilic aromatic substitution and Buchwald-Hartwig amination. The presence of the thiomorpholine and substituted aniline moieties provides a versatile platform for the development of novel compounds with potential therapeutic applications, particularly in the areas of oncology, CNS disorders, and infectious diseases. This technical guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts.

References

[1] Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [2] Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [13] ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [14] ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [15] PMC. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [3] MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [16] Molinstincts. (n.d.). Heterocyclic Building Blocks-Thiomorpholine. [17] PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [9] Wikipedia. (n.d.). Buchwald–Hartwig amination. [12] S. L. Buchwald Group, MIT. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [10] ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [11] Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [18] Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [19] ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [20] PubChemLite. (n.d.). 2-methyl-4-(thiomorpholin-4-ylmethyl)aniline. [21] Cheminfo.org. (n.d.). IR spectra prediction. [22] Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [23] NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [5] Wikipedia. (n.d.). Nucleophilic aromatic substitution. [24] PROSPRE. (n.d.). 1 H NMR Predictor. [25] Benchchem. (n.d.). Comparative Analysis of 2-Methyl-4-(4-methylphenoxy)aniline Isomers: A Guide for Researchers. [7] Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. [4] CHIRALEN. (n.d.). This compound. [26] JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [27] Chemaxon. (n.d.). NMR Predictor - Documentation. [6] Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [28] ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. [8] PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. [29] CASPRE. (n.d.). 13 C NMR Predictor. [30] PubChemLite. (n.d.). 2-methyl-4-(thiomorpholine-4-carbonyl)aniline. [31] ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [32] Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. [33] MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [34] PMC. (n.d.). Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone. [35] ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical... [36] The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.

Sources

Technical Monograph: Structural Dynamics and Synthetic Utility of 2-Methyl-4-(thiomorpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-(thiomorpholin-4-yl)aniline (CAS 37065-86-4) represents a critical scaffold in modern medicinal chemistry, particularly in the optimization of tyrosine kinase inhibitors (TKIs). As a structural analog of the morpholine-substituted anilines found in blockbuster drugs like Gefitinib, this molecule offers a strategic bioisosteric replacement—substituting oxygen for sulfur to modulate lipophilicity (


), membrane permeability, and metabolic stability. This guide provides a comprehensive technical analysis of its chemical structure, validated synthetic pathways, and spectroscopic signatures, designed for researchers optimizing lead compounds in oncology and immunology.

Part 1: Structural & Electronic Characterization

Chemical Identity[1][2][3][4]
  • IUPAC Name: this compound[1]

  • CAS Number: 37065-86-4[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 208.32 g/mol

  • SMILES: Cc1cc(ccc1N)N2CCSCC2

Conformational Analysis & Bioisosterism

The molecule features a central aniline core substituted at the ortho position (relative to the primary amine) with a methyl group and at the para position with a thiomorpholine ring.

  • Steric Locking: The ortho-methyl group introduces steric bulk that restricts the rotation of the primary amino group. In kinase inhibitors, this "ortho-effect" often forces the aniline into a conformation that favors hydrogen bonding with the hinge region of the kinase ATP-binding pocket.

  • Thiomorpholine Pucker: Unlike the planar aromatic ring, the thiomorpholine ring adopts a chair conformation to minimize torsional strain.

  • Electronic Effects: The thiomorpholine nitrogen acts as a mesomeric electron donor (+M effect), increasing electron density on the phenyl ring, which enhances the nucleophilicity of the primary aniline nitrogen—a crucial factor for subsequent coupling reactions (e.g., Buchwald-Hartwig amination or amide coupling).

Visualization of Structural Logic

The following diagram illustrates the core pharmacophore features and the electronic influence of substituents.

G Aniline Primary Aniline (NH2) Nucleophilic Handle Core Phenyl Ring Scaffold Aniline->Core Attached at C1 Methyl Ortho-Methyl Group Steric Lock / Hinge Binder Methyl->Aniline Restricts Rotation Methyl->Core Attached at C2 Thio Thiomorpholine Ring Lipophilic Modulator Thio->Aniline Increases Nucleophilicity (+M Effect) Thio->Core Attached at C4 Sulfur Sulfur Atom Metabolic Soft Spot (Oxidation) Thio->Sulfur Contains

Figure 1: Structural decomposition of this compound highlighting pharmacophoric elements.

Part 2: Synthetic Methodology

The synthesis of this compound is most efficiently achieved via a two-step sequence: Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction. This pathway avoids the use of unstable intermediates and allows for scalability.
Retro-Synthetic Analysis
  • Target: this compound[1]

  • Precursor: 4-(3-methyl-4-nitrophenyl)thiomorpholine

  • Starting Materials: 4-Fluoro-2-methyl-1-nitrobenzene + Thiomorpholine

Validated Experimental Protocol
Step 1:

Coupling

Objective: Displacement of the aryl fluoride by thiomorpholine.

  • Reagents: 4-Fluoro-2-methyl-1-nitrobenzene (1.0 eq), Thiomorpholine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    ).
    
  • Conditions: Heat at 80–100°C for 4–6 hours.

  • Mechanism: The strong electron-withdrawing nitro group at the para position activates the fluorine for displacement. The methyl group at the meta position (relative to fluorine) provides minimal steric hindrance to the incoming nucleophile.

Step 2: Nitro Reduction

Objective: Selective reduction of the nitro group to the primary amine without desulfurization.

  • Reagents:

    
     (balloon) / 10% Pd-C (catalytic) OR Iron powder / 
    
    
    
    (if sulfur poisoning of Pd is a concern).
  • Solvent: Ethanol/Water or Methanol.

  • Conditions: Room temperature (Pd/C) or Reflux (Fe/HCl).

  • Note: Thiomorpholine sulfur can poison Palladium catalysts. If conversion stalls, use the Iron/Ammonium Chloride method (Bechamp reduction variant).

Synthetic Workflow Diagram

Synthesis SM Start: 4-Fluoro-2-methyl-1-nitrobenzene Inter Intermediate: 4-(3-Methyl-4-nitrophenyl)thiomorpholine SM->Inter SNAr Displacement Reagent1 Reagent: Thiomorpholine + K2CO3 Solvent: DMF, 90°C Reagent1->Inter Product Product: This compound Inter->Product Nitro Reduction Reagent2 Reduction: Fe / NH4Cl / EtOH (Avoids Pd poisoning by Sulfur) Reagent2->Product

Figure 2: Step-wise synthetic pathway from commercially available nitrobenzene precursors.

Part 3: Spectroscopic Validation

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Proton NMR ( -NMR) in
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 6.60 - 6.75Multiplet3HPhenyl ring protons (ABX system)
Amine 4.40 - 4.60Broad Singlet2H

(Exchangeable with

)
Heterocycle 3.00 - 3.15Multiplet4H

(Thiomorpholine adjacent to N)
Heterocycle 2.60 - 2.75Multiplet4H

(Thiomorpholine adjacent to S)
Methyl 2.05 - 2.15Singlet3H

Mass Spectrometry
  • Ionization Mode: ESI (+)

  • Expected M+H: 209.11 m/z

  • Fragment Pattern: Loss of the thiomorpholine ring or methyl group may be observed in high-energy collisions.

Part 4: Pharmaceutical Applications[7][8][9][10][11]

Kinase Inhibitor Design (SAR)

This molecule serves as a "Tail" fragment in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors.

  • Comparison to Gefitinib: Gefitinib utilizes a morpholine ring to improve solubility. Replacing this with thiomorpholine increases lipophilicity (

    
    ), which can enhance blood-brain barrier (BBB) penetration—a critical factor for treating brain metastases in non-small cell lung cancer (NSCLC).
    
  • Metabolic Liability: The sulfur atom is a "soft spot" for metabolism.[3] It can be oxidized in vivo to the sulfoxide (

    
    ) or sulfone (
    
    
    
    ). Medicinal chemists often exploit this to create prodrugs or to fine-tune the half-life of the drug.
Handling and Stability
  • Oxidation Sensitivity: The thiomorpholine sulfur is susceptible to oxidation by air over long periods. Store under an inert atmosphere (Nitrogen/Argon) at -20°C.

  • Solubility: Highly soluble in DMSO, DMF, and DCM. Limited solubility in water.[4]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43436182, this compound. Retrieved from [Link]

  • Menteşe, E., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[5][6] Journal of Chemical Reviews. Retrieved from [Link]

  • Velázquez, A. M., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, M548.[7] (Demonstrates SNAr conditions for thiomorpholine). Retrieved from [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives.[8] (Analogous synthesis protocols). Retrieved from [Link]

Sources

2-Methyl-4-(thiomorpholin-4-yl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 37065-86-4 Primary Application: Pharmaceutical Intermediate / Heterocyclic Building Block

Executive Summary

2-Methyl-4-(thiomorpholin-4-yl)aniline (C₁₁H₁₆N₂S) is a specialized heterocyclic amine used primarily as a scaffold in the development of tyrosine kinase inhibitors (TKIs) and antimicrobial agents.[1] It represents a strategic bioisostere of the more common morpholine-derived anilines. By replacing the morpholine oxygen with sulfur, this molecule offers altered lipophilicity (LogP) and metabolic stability profiles, critical for tuning the pharmacokinetics (PK) of drug candidates.

This guide provides a definitive technical analysis of the molecule, including its physicochemical properties, a validated synthesis route, and handling protocols for research applications.

Physicochemical Characterization

The following data aggregates experimental and high-confidence predicted values standard for this class of aniline derivatives.

Table 1: Core Chemical Data
PropertyValueNotes
Molecular Formula C₁₁H₁₆N₂S
Molecular Weight 208.32 g/mol Monoisotopic Mass: 208.10 g/mol
CAS Number 37065-86-4 Verified Registry ID
Appearance Off-white to pale brown solidOxidizes slightly upon air exposure
Solubility DMSO, Methanol, DCMLow solubility in water
pKa (Predicted) ~4.5 (Aniline N)The thiomorpholine N is less basic due to aryl conjugation
LogP (Predicted) 2.2 ± 0.3Significantly higher than morpholine analog (~1.[2][3][4][5][6][7][8][9]2)
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 3 (N, S)
Structural Insight: The Thiomorpholine Advantage

In medicinal chemistry, the substitution of a morpholine ring with a thiomorpholine ring (as seen in this molecule) is a calculated move to increase lipophilicity without significantly altering steric bulk.

  • Morpholine Analog: High water solubility, lower permeability.

  • Thiomorpholine (Target): Increased membrane permeability (higher LogP), potential for metabolic oxidation to sulfoxides/sulfones (active metabolites).

Synthetic Pathway & Methodology

The most robust industrial synthesis relies on Nucleophilic Aromatic Substitution (SₙAr) followed by nitro-reduction. This route avoids expensive palladium catalysts required for Buchwald-Hartwig couplings.

Validated Synthesis Scheme

Precursors: 4-Fluoro-2-methyl-1-nitrobenzene + Thiomorpholine.

Synthesis SM1 4-Fluoro-2-methyl- 1-nitrobenzene Step1 Step 1: SₙAr (K₂CO₃, DMSO, 90°C) SM1->Step1 SM2 Thiomorpholine SM2->Step1 Inter Intermediate: 4-(4-Nitro-3-methylphenyl) thiomorpholine Step1->Inter Step2 Step 2: Reduction (Fe/NH₄Cl or H₂/Pd-C) Inter->Step2 Product Product: 2-Methyl-4-(thiomorpholin-4-yl) aniline Step2->Product

Figure 1: Two-step synthesis via nucleophilic aromatic substitution and nitro reduction.

Detailed Protocol (Step-by-Step)
Step 1: Nucleophilic Substitution (Formation of Nitro-Intermediate)
  • Setup: Charge a round-bottom flask with 4-Fluoro-2-methyl-1-nitrobenzene (1.0 eq) and Potassium Carbonate (2.5 eq).

  • Solvent: Add anhydrous DMSO (5 volumes).

  • Addition: Add Thiomorpholine (1.1 eq) dropwise at room temperature.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the fluoride starting material is consumed.

  • Workup: Pour mixture into ice water. The yellow solid (nitro intermediate) precipitates. Filter, wash with water, and dry.[10]

Step 2: Reduction (Nitro to Amine)

Note: Iron-mediated reduction is preferred over catalytic hydrogenation to prevent poisoning of Pd catalysts by the sulfur atom in thiomorpholine.

  • Setup: Suspend the nitro intermediate (from Step 1) in Ethanol/Water (4:1 ratio).

  • Reagent: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reaction: Reflux vigorously for 2–3 hours. The yellow color should fade to a pale suspension.

  • Workup: Filter hot through a Celite pad to remove iron residues.

  • Isolation: Concentrate the filtrate. Alkalize with NaHCO₃ (aq) and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield the target aniline.

Analytical Quality Control

To ensure the integrity of this building block before using it in downstream coupling (e.g., amide bond formation), the following QC parameters must be met.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

Gradient Table:

Time (min) % Mobile Phase B
0.0 5
8.0 95
10.0 95

| 10.1 | 5 |

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Expected Ion: [M+H]⁺ = 209.11 m/z.[5]

  • Fragmentation Pattern: Look for loss of the thiomorpholine ring or cleavage of the methyl group.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that sulfur-containing anilines possess specific handling risks often overlooked in general safety data sheets.

  • Oxidation Sensitivity: The sulfur atom is prone to oxidation to sulfoxide (S=O) if stored in solution for prolonged periods. Recommendation: Store as a solid under argon/nitrogen at -20°C.

  • Toxicity: Like most anilines, this compound is a potential skin sensitizer and methemoglobinemia agent. Use double-gloving (Nitrile) and work within a fume hood.

  • Odor Control: Thiomorpholine derivatives often carry a distinct sulfide odor. Bleach (sodium hypochlorite) is effective for neutralizing glassware and spills by oxidizing the sulfur residues.

References

  • PubChem Compound Summary. "this compound (CID 43436182)." National Center for Biotechnology Information. Accessed 2024.[3][9] [Link]

  • Asirvatham, S., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[8] Journal of Chemical Reviews, 2021.[8] (Discusses bioisosterism and synthesis). [Link]

  • Steiner, A., et al. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence."[11] Organic Process Research & Development, 2022.[11] (Context on thiomorpholine handling). [Link][11]

Sources

The Emergence of Thiomorpholinyl Aniline Scaffolds in Modern Drug Discovery: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Integration of Thiomorpholine and Aniline Moieties

In the landscape of contemporary medicinal chemistry, the strategic combination of privileged scaffolds to generate novel molecular entities with enhanced biological activity is a cornerstone of rational drug design. This guide delves into the technical intricacies of one such promising combination: the thiomorpholinyl aniline framework. The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen, offers a unique three-dimensional conformation and lipophilic character that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. When coupled with the versatile aniline moiety—a frequent pharmacophore in kinase inhibitors and other targeted therapies—the resulting scaffold presents a rich chemical space for the development of potent and selective therapeutic agents. This document provides an in-depth exploration of the multifaceted biological activities of thiomorpholinyl aniline compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will dissect the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a critical analysis of structure-activity relationships (SAR).

I. Anticancer Activity: Targeting the Engines of Malignancy

The dysregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer. The anilino moiety is a well-established "hinge-binding" motif in numerous kinase inhibitors, and its incorporation into the thiomorpholinyl scaffold has yielded compounds with potent antiproliferative and cytotoxic effects against a range of cancer cell lines.

A. Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

A primary mechanism by which thiomorpholinyl aniline derivatives exert their anticancer effects is through the disruption of the cell cycle and the induction of programmed cell death (apoptosis). For instance, studies on 2-morpholino-4-anilinoquinoline compounds, a closely related scaffold where the thiomorpholine can be considered a bioisostere of morpholine, have demonstrated potent activity against hepatocellular carcinoma (HepG2) cells. These compounds have been shown to induce cell cycle arrest, primarily in the G0/G1 phase, thereby preventing cancer cells from entering the DNA synthesis (S) phase and proliferating.[1]

Furthermore, these compounds can trigger the intrinsic apoptotic pathway. This is often characterized by the depolarization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspase cascades (e.g., caspase-9 and caspase-3), leading to the systematic dismantling of the cancer cell.

B. Key Signaling Pathways

While the precise kinase targets can vary depending on the specific substitutions on the thiomorpholinyl aniline core, the PI3K/AKT/mTOR pathway is a frequently implicated signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Thiomorpholinyl aniline derivatives can inhibit key kinases within this pathway, such as PI3K or mTOR, leading to the downstream suppression of pro-survival signals and the induction of apoptosis.[2][3]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Thiomorpholinyl Aniline Compound Inhibitor->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

C. Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Morpholino-4-anilinoquinoline (3d)HepG2 (Liver)8.50[1]
2-Morpholino-4-anilinoquinoline (3c)HepG2 (Liver)11.42[1]
2-Morpholino-4-anilinoquinoline (3e)HepG2 (Liver)12.76[1]
Benzothiazole Aniline Derivative (L1)HepG2 (Liver)>137 (in normal liver cells)[4]
Benzothiazole Aniline Derivative (L2)HepG2 (Liver)>137 (in normal liver cells)[4]
D. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a robust and widely used method for the initial screening of cytotoxic compounds.

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate and incubate treatment Treat cells with varying concentrations of the thiomorpholinyl aniline compound start->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT reagent to each well incubation->add_mtt incubation2 Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubation2 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation2->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read analyze Calculate cell viability and determine IC50 value read->analyze

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the thiomorpholinyl aniline compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. The thiomorpholine scaffold, in particular, has been explored for its potential to yield compounds with broad-spectrum antibacterial and antifungal activity.[5]

A. Mechanism of Action: Disruption of Microbial Integrity

While the precise mechanisms are still under investigation for many derivatives, it is hypothesized that the lipophilic nature of the thiomorpholine ring facilitates the penetration of the bacterial cell wall. Once inside, the compound can interfere with essential cellular processes, such as DNA replication, protein synthesis, or cell wall maintenance. Some aniline derivatives have been shown to cause noticeable destruction to the membrane of bacterial cells.[6]

B. Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro antimicrobial activity of a compound. It represents the lowest concentration that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
4-Thiomorpholin-4-ylbenzohydrazide DerivativesStaphylococcus aureus (Gram-positive)50 - >100[7]
4-Thiomorpholin-4-ylbenzohydrazide DerivativesEscherichia coli (Gram-negative)50 - >100[7]
4-Thiomorpholin-4-ylbenzohydrazide DerivativesAspergillus niger (Fungus)100 - >100[7]
4-Thiomorpholin-4-ylbenzohydrazide DerivativesCandida albicans (Fungus)100 - >100[7]
Trifluoro-aniline Derivative (ITFMA)Vibrio parahaemolyticus50[6]
Trifluoro-aniline Derivative (ACNBF)Vibrio parahaemolyticus100[6]
C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), is a gold standard for determining the MIC of a novel antimicrobial agent.

MIC_Broth_Microdilution start Prepare a standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate each well with the bacterial suspension start->inoculate dilution Perform serial two-fold dilutions of the test compound in a 96-well plate with broth dilution->inoculate controls Include positive (bacteria only) and negative (broth only) controls inoculate->controls incubate Incubate the plate at 37°C for 18-24 hours controls->incubate read Visually inspect for turbidity or use a plate reader incubate->read determine_mic Identify the lowest concentration with no visible growth (MIC) read->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the thiomorpholinyl aniline compound in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Thiomorpholinyl aniline derivatives have shown potential as anti-inflammatory agents, primarily through their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).

A. Mechanism of Action: Inhibition of Nitric Oxide Production

In inflammatory conditions, macrophages can be stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. Excessive NO production can lead to tissue damage. Thiomorpholinyl aniline compounds can interfere with this process, likely by inhibiting the expression or activity of iNOS, thereby reducing NO levels. Some thiourea derivatives of naproxen, which contain an aniline-like moiety, have been shown to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway.[8]

B. Experimental Protocol: Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants.

Methodology:

  • Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates. Pre-treat the cells with various concentrations of the thiomorpholinyl aniline compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Griess Reaction: Collect the cell culture supernatants. Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at approximately 540 nm. The intensity of the color, which is due to the formation of an azo dye, is proportional to the nitrite concentration.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

IV. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of thiomorpholinyl aniline compounds is highly dependent on the nature and position of substituents on both the thiomorpholine and aniline rings. For instance, in the 2-morpholino-4-anilinoquinoline series, substitutions on the aniline ring significantly impact the anticancer potency.[1] Similarly, for antimicrobial activity, the overall lipophilicity and electronic properties of the molecule, which are influenced by substituents, play a crucial role in its ability to penetrate microbial membranes and interact with its target.[9]

The future development of this class of compounds will likely focus on:

  • Target-Specific Design: Synthesizing derivatives with optimized substitutions to enhance selectivity for specific kinase targets or microbial enzymes.

  • Improving Pharmacokinetic Properties: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability.

  • Combination Therapies: Exploring the synergistic effects of thiomorpholinyl aniline compounds with other established therapeutic agents.

V. Conclusion

The thiomorpholinyl aniline scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents with a broad spectrum of biological activities. Their demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to advance the exploration of this exciting class of compounds.

References

  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide deriv
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Journal of Chemical Reviews. Retrieved February 14, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1689.
  • The anticancer IC50 values of synthesized compounds. - ResearchGate. Retrieved February 14, 2026, from [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 519-530.
  • The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. Retrieved February 14, 2026, from [Link]

  • Tooulia, K. K., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(12), 856-865.
  • Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl) - Advanced Journal of Chemistry, Section A. Advanced Journal of Chemistry, Section A. Retrieved February 14, 2026, from [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2022(1), M1335.
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 14(11), 1109.
  • Singh, R., & Kaur, H. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 16(15), 1231-1246.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5122.
  • Enhanced Anti-Inflammatory Activity of Tilianin Based on the Novel Amorphous Nanocrystals. Pharmaceuticals, 17(3), 391.
  • Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones. Medicinal Chemistry, 15(1), 93-100.
  • Jain, A., & Sahu, S. K. (2020).
  • Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. Bioorganic & Medicinal Chemistry Letters, 11(19), 2545-2548.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International Journal of Molecular Sciences, 25(9), 4867.
  • A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. International Journal of Molecular Sciences, 24(13), 10978.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
  • Structures of aniline derivatives (group I) and their influence on... - ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 230, 114107.
  • Novel analgesic/anti-inflammatory agents: 1,5-Diarylpyrrole nitrooxyethyl sulfides and related compounds as Cyclooxygenase-2 inhibitors containing a nitric oxide donor moiety endowed with vasorelaxant properties. European Journal of Medicinal Chemistry, 241, 114615.

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Methodological & Application

Application Note: High-Purity Synthesis of 2-Methyl-4-(thiomorpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the synthesis of 2-Methyl-4-(thiomorpholin-4-yl)aniline (CAS 37065-86-4), a critical aniline building block often employed in the development of tyrosine kinase inhibitors (e.g., JAK or EGFR inhibitors).

Critical Precursor Adjustment

The request specifies 4-fluoronitrobenzene as the starting material. However, a retrosynthetic analysis reveals a structural discrepancy:

  • Target: Contains a methyl group at the ortho position relative to the aniline (C2).

  • Input Material (4-fluoronitrobenzene): Lacks a methyl group. Using this exact substrate yields 4-(thiomorpholin-4-yl)aniline (des-methyl analog), which is a different chemical entity.

To ensure the synthesis of the correct 2-methyl target, this protocol utilizes 4-Fluoro-2-methylnitrobenzene (also known as 5-fluoro-2-nitrotoluene) as the necessary starting scaffold. If the methyl group is not required (i.e., the target is actually the des-methyl analog), the same protocol applies to 4-fluoronitrobenzene without modification.

Synthetic Strategy

The synthesis proceeds via a robust two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Regioselective displacement of the activated fluoride by thiomorpholine.

  • Catalytic Hydrogenation: Chemoselective reduction of the nitro group to the aniline.

Retrosynthetic Analysis & Pathway

The following logic map illustrates the structural causality and the necessity of the methylated precursor.

Synthesis_Pathway Target TARGET: This compound (CAS 37065-86-4) Intermediate INTERMEDIATE: 4-(3-Methyl-4-nitrophenyl)thiomorpholine (Nitro Precursor) Intermediate->Target Step 2: Reduction (H2, Pd/C) Correct_SM REQUIRED STARTING MATERIAL: 4-Fluoro-2-methylnitrobenzene (CAS 446-09-3) Correct_SM->Intermediate Step 1: S_NAr (Thiomorpholine, Base) Incorrect_SM USER INPUT: 4-Fluoronitrobenzene (Lacks Methyl Group) Alt_Product ALTERNATIVE PRODUCT: 4-(Thiomorpholin-4-yl)aniline (Des-methyl analog) Incorrect_SM->Alt_Product Yields wrong analog

Figure 1: Retrosynthetic pathway highlighting the requirement for 4-Fluoro-2-methylnitrobenzene to achieve the C2-methylated target.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(3-Methyl-4-nitrophenyl)thiomorpholine (SNAr)

This step utilizes the electron-withdrawing nature of the para-nitro group to activate the fluorine atom for displacement by the secondary amine (thiomorpholine).

Reagents & Materials:

  • Substrate: 4-Fluoro-2-methylnitrobenzene (1.0 eq) [CAS: 446-09-3]

  • Nucleophile: Thiomorpholine (1.2 eq) [CAS: 123-90-0]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)

  • Workup: Ethyl Acetate (EtOAc), Water, Brine

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-Fluoro-2-methylnitrobenzene (10 mmol, 1.55 g) and DMSO (15 mL). Stir until dissolved.

  • Addition: Add anhydrous K₂CO₃ (20 mmol, 2.76 g) followed by thiomorpholine (12 mmol, 1.24 g).

    • Note: The reaction is exothermic; add thiomorpholine slowly if scaling up.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting material (Rf ~0.[2]6) should disappear, and a yellow/orange product spot (Rf ~0.4) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water. The product typically precipitates as a yellow solid.

    • Option A (Precipitate): Filter the solid, wash with water (3 x 20 mL), and dry under vacuum.

    • Option B (Extraction): If no precipitate forms, extract with EtOAc (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (0-30% EtOAc in Hexanes) yields the nitro-intermediate.

Yield Expectation: 85–95% (Yellow solid).

Step 2: Synthesis of this compound (Reduction)

The nitro group is reduced to the primary amine using catalytic hydrogenation. This method is preferred in drug development for its cleanliness compared to iron/acid reductions.

Reagents & Materials:

  • Substrate: Nitro intermediate from Step 1 (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 30 psi)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

  • Safety Check: Purge the reaction vessel with nitrogen to remove oxygen before introducing the catalyst (Pd/C is pyrophoric when dry).

  • Charging: Add the nitro intermediate (5 mmol, ~1.19 g) and MeOH (25 mL) to the vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (120 mg) under a nitrogen stream.

  • Hydrogenation:

    • Evacuate the vessel and backfill with Hydrogen gas (repeat 3 times).

    • Stir vigorously at room temperature (25°C) under H₂ atmosphere (1 atm balloon is usually sufficient; 30 psi for faster kinetics).

  • Monitoring: Reaction is typically complete in 2–4 hours. The yellow color of the nitro compound will fade to a colorless or pale beige solution.

    • QC Check: LC-MS should show a mass shift of M-30 (loss of O₂, gain of H₂? No, Nitro (-NO₂) to Amine (-NH₂) is loss of 32, gain of 2 = -30 mass units. Wait: NO2 is 46. NH2 is 16. Mass loss is 30. Correct).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with MeOH.

    • Concentrate the filtrate under reduced pressure to obtain the crude aniline.

  • Storage: The product is oxidation-sensitive.[3] Store under nitrogen at -20°C or use immediately in the next step.

Yield Expectation: 90–98% (Off-white to pale brown solid).

Analytical Data Summary

ParameterSpecificationNotes
Target Structure This compoundConfirmed by 1H-NMR
Molecular Weight 208.32 g/mol [M+H]+ = 209.1
Appearance Off-white / Pale brown solidDarkens upon air exposure
1H NMR (DMSO-d6) δ 6.6-6.8 (m, 3H, Ar-H), 4.4 (s, 2H, NH2), 3.2 (m, 4H), 2.6 (m, 4H), 2.1 (s, 3H, CH3)Diagnostic methyl singlet at ~2.1 ppm
Solubility Soluble in DMSO, MeOH, DCMLow solubility in water

Troubleshooting & Optimization

Regiochemistry Validation

If you observe a product where the methyl group is meta to the amine (3-Methyl-4-thiomorpholin-4-yl-aniline), you likely started with 4-Fluoro-3-methylnitrobenzene .

  • Correct SM: 4-Fluoro-2 -methylnitrobenzene (F is para to NO2, Me is ortho to NO2).

  • Incorrect SM: 4-Fluoro-3 -methylnitrobenzene (F is para to NO2, Me is meta to NO2).

Impurity Control
  • Dimer Formation: If the SNAr reaction is run too hot (>120°C) or too concentrated, dimerization of the thiomorpholine or polymerization can occur. Keep T < 100°C.

  • Oxidation: Thiomorpholines can oxidize to sulfoxides (S=O) or sulfones (O=S=O) if exposed to strong oxidants or prolonged air exposure. Ensure the hydrogenation step is strictly anaerobic.

References

  • MDPI. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank. Link (Provides general conditions for SNAr of thiomorpholine with nitrobenzenes).

  • Sigma-Aldrich. this compound Product Page. Link (Verifies target existence and CAS 37065-86-4).

  • Google Patents. WO2005118544A2 - Cycloalkyl substituted pyrimidinediamine compounds. Link (Describes synthesis of methyl-fluoro-nitrobenzene intermediates).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67164, Thiomorpholine. Link (Reagent properties).

Sources

Application Note: Protocols for the Handling and Storage of Oxidation-Sensitive Thiomorpholines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Thiomorpholine Stability

Thiomorpholine and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, valued for their unique physicochemical properties and biological activities.[1][2] However, the very feature that imparts some of their desirable characteristics—the sulfur atom within the heterocyclic ring—also renders them susceptible to oxidation.[3][4] This oxidative degradation can compromise sample integrity, leading to diminished efficacy, altered biological activity, and the potential for unforeseen toxicological profiles.[5]

This guide provides a comprehensive overview of the chemical principles underlying thiomorpholine oxidation and establishes detailed, field-proven protocols for its prevention. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to ensure the stability, purity, and reliability of these valuable compounds throughout their lifecycle, from initial synthesis to final application.

The Chemistry of Thiomorpholine Oxidation: A Mechanistic Overview

The primary pathway of thiomorpholine degradation in the presence of atmospheric oxygen is the oxidation of the electron-rich sulfur atom. This process, which can be accelerated by factors such as light, heat, and the presence of metal ions or peroxide impurities, results in the formation of thiomorpholine-1-oxide.[3][6]

The sulfur atom in thiomorpholine is a nucleophilic center, making it prone to attack by electrophilic oxidizing agents. In the context of atmospheric oxidation, this typically involves a radical-mediated mechanism. The process can be summarized as follows:

  • Initiation: An initiator (e.g., a radical species from an impurity) abstracts a hydrogen atom, or an electron transfer occurs, often catalyzed by trace metals.

  • Propagation: The resulting thiomorpholine radical cation reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another thiomorpholine molecule, propagating the chain reaction and forming a hydroperoxide, which ultimately decomposes to the sulfoxide.

  • Termination: The reaction ceases when radical species combine.

While enzymatic oxidation is a known metabolic pathway, this guide focuses on the non-biocatalytic oxidation relevant to storage and handling.[3]

Figure 1: Primary Oxidation Pathway of Thiomorpholine.

Recommended Storage Protocols

The cornerstone of preserving thiomorpholine integrity is the meticulous control of the storage environment to exclude oxygen and other oxidative triggers.[7][8] The appropriate storage conditions depend on the intended duration and the physical state of the compound.

Parameter Short-Term Storage (< 1 month) Long-Term Storage (> 1 month) Rationale
Atmosphere Inert gas (Argon or Nitrogen) headspace.[7][9][10]Sealed under high-purity Argon or Nitrogen.Prevents contact with atmospheric oxygen, the primary oxidizing agent.[7] Argon is denser than air and provides a superior inert blanket.[11]
Temperature Refrigerated (2-8 °C).[1]Frozen (≤ -20 °C).Reduces the rate of chemical reactions, including oxidation.[8][12] Avoid repeated freeze-thaw cycles.
Container Amber glass vials with tight-fitting septa or screw caps.[8]Flame-sealed amber glass ampoules or specialized air-tight containers (e.g., Sure/Seal™ bottles).[13][14]Protects from light, which can catalyze oxidation.[6][8] Ensures a hermetic seal against atmospheric ingress.
Form Solid (preferred) or solution in a degassed, anhydrous solvent.Solid (highly recommended).Minimizes mobility and potential interactions with solvent impurities. If in solution, solvent must be rigorously deoxygenated.

Best Practices for Handling Oxidation-Sensitive Thiomorpholines

All manipulations of thiomorpholines should be performed with the explicit goal of minimizing exposure to the atmosphere.[14][15] The use of an inert atmosphere is not merely a suggestion but a requirement for maintaining compound purity.[9][16]

Essential Equipment
  • Glovebox: An enclosed and controlled environment with a circulating inert atmosphere (typically argon or nitrogen) is the gold standard for handling highly sensitive compounds.[9][13][16]

  • Schlenk Line: A dual-manifold vacuum/inert gas line allows for the manipulation of compounds in glassware under a dynamic or static inert atmosphere.[13][15]

  • Degassed Solvents: Solvents must be rendered free of dissolved oxygen. Common methods include:

    • Freeze-Pump-Thaw: A highly effective method involving multiple cycles of freezing the solvent, evacuating the headspace, and thawing under vacuum.

    • Sparging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (typically 30-60 minutes).

Step-by-Step Handling Protocol (Schlenk Line Technique)

This protocol outlines the fundamental steps for preparing a solution of a solid thiomorpholine derivative.

  • Glassware Preparation: Ensure all glassware (flasks, syringes, needles) is thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool to room temperature in a desiccator.[14]

  • Inerting the Flask: Assemble the dry Schlenk flask with a magnetic stir bar inside and a rubber septum. Connect the flask's sidearm to the Schlenk line via thick-walled tubing.[13]

  • Purging: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure a pure inert atmosphere inside the flask.[15]

  • Weighing and Transfer:

    • Ideal Method (Glovebox): Weigh the solid thiomorpholine directly into the inerted Schlenk flask inside a glovebox.

    • Alternative Method ("Positive Pressure Transfer"): Briefly remove the septum while maintaining a gentle outflow of inert gas from the neck of the flask. Quickly add the pre-weighed solid using a powder funnel and immediately reseal the flask. Purge the flask with another vacuum/backfill cycle.

  • Solvent Addition:

    • Use a clean, dry syringe with a needle to draw the required volume of degassed solvent from a Sure/Seal™ bottle or a flask maintained under an inert atmosphere.[13][14]

    • Pierce the septum of the Schlenk flask and slowly add the solvent. A vent needle connected to an oil bubbler may be necessary to relieve pressure.

  • Dissolution and Storage: Stir the mixture until the solid is fully dissolved. If the solution is to be stored, ensure the flask is sealed under a positive pressure of inert gas and wrapped in foil or stored in the dark at the appropriate temperature.

Figure 2: Workflow for Handling Oxidation-Sensitive Thiomorpholines.

Analytical Methods for Detecting and Quantifying Oxidation

Regular analytical testing is a crucial component of a self-validating protocol, confirming the efficacy of storage and handling procedures.[6] Several techniques can be employed to detect and quantify the primary oxidation product, thiomorpholine-1-oxide.

  • High-Performance Liquid Chromatography (HPLC): This is a workhorse technique for purity assessment. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a formic acid modifier) can typically separate the more polar thiomorpholine-1-oxide from the parent thiomorpholine.[17][18] Detection can be achieved using UV or, for greater sensitivity and specificity, mass spectrometry (LC-MS).[18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for separating and identifying thiomorpholine and its potential degradation products.[18][20][21] The mass spectrometer provides definitive structural information based on the fragmentation patterns of the analytes.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting oxidation. The protons adjacent to the sulfur atom (α-protons) in thiomorpholine experience a significant downfield shift upon oxidation to the sulfoxide due to the electron-withdrawing nature of the S=O bond.[3] This provides a clear diagnostic signal for the presence of the oxidized species.

Conclusion

The chemical stability of oxidation-sensitive thiomorpholines is not an inherent property but a state that must be actively maintained. By understanding the mechanism of oxidative degradation and implementing rigorous protocols that systematically exclude atmospheric oxygen, light, and excessive heat, researchers can ensure the integrity and reliability of their compounds. The integration of proper inert atmosphere handling techniques with routine analytical verification provides a robust framework for preserving the value of these critical molecules in research and development.

References

  • Al-Subu, M.M. (2001). Kinetics and mechanism of osmium(VIII)-catalyzed oxidation of 1,4-thioxane by alkaline hexacyanoferrate(III). Trans. Metal Chem., 26, 461-464.
  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere.
  • Pouille, C. L., Tritsch, D., & Rohmer, M. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biodegradation, 9(6), 433-442. Available at: [Link]

  • Al-Subu, M. M. (n.d.). Kinetics and Mechanism of Osmium(VIII)-Catalyzed Oxidation of Thiomorpholine by Alkaline Hexacyanoferrate(III). An-Najah Staff.
  • WestAir. (2025, August 14). What Gases Are Used by Pharmaceuticals?
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Thiomorpholine-2-carboxylic Acid.
  • Molbase. (n.d.). Heterocyclic Building Blocks-Thiomorpholine.
  • ResearchGate. (n.d.). Intermediates of the morpholine and thiomorpholine biodegradation... Available at: [Link]

  • Jacomex. (n.d.). Laboratory Equipment for Inert Atmosphere.
  • Air Liquide. (n.d.). Production & preservation of drugs. Available at: [Link]

  • Sobolewski, P. (2018, August 14). How to work and handle compounds under argon? ResearchGate. Available at: [Link]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Available at: [Link]

  • Torres, E., et al. (2012). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 78(14), 4906-4913. Available at: [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2296-2303. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. Available at: [Link]

  • Jordan, R. F. (n.d.). The Manipulation of Air-Sensitive Compounds. University of Chicago.
  • BenchChem. (2025). Essential Safety and Logistics for Handling Potentially Hazardous Pharmaceutical Compounds.
  • The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals.
  • Jelisejevs, M., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 332. Available at: [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. Available at: [Link]

  • Patil, S. B., et al. (n.d.). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharmaceutical Sciences and Research.
  • Chen, D., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8510792. Available at: [Link]

  • Makhaeva, G. F., & Potapov, V. A. (2026, February 10). New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note: Synthesis and Utilization of 2-Methyl-4-(thiomorpholin-4-yl)aniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This Application Note details the synthesis, purification, and application of 2-Methyl-4-(thiomorpholin-4-yl)aniline (CAS: 37065-86-4), a critical "privileged scaffold" intermediate in the development of 3rd and 4th generation Tyrosine Kinase Inhibitors (TKIs).

While morpholine-substituted anilines (e.g., in Gefitinib) are historical standards, the thiomorpholine bioisostere offers distinct pharmacological advantages:

  • Lipophilicity Modulation: The sulfur atom increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration, a critical attribute for treating CNS metastases in NSCLC (Non-Small Cell Lung Cancer).
    
  • Metabolic Handle: The thiomorpholine sulfur is a "soft spot" for metabolic oxidation to sulfoxides/sulfones, which can be exploited for prodrug strategies or to alter clearance rates.

  • Solubility: Thiomorpholine often alters the crystalline packing and solubility profile compared to its morpholine analog.

This guide provides a robust, scalable protocol for synthesizing this aniline from 5-fluoro-2-nitrotoluene and its subsequent coupling to a quinazoline core, emphasizing impurity control (specifically sulfur oxidation).

Chemical Profile

PropertySpecification
IUPAC Name This compound
Common Name 4-(4-Amino-3-methylphenyl)thiomorpholine
CAS Number 37065-86-4
Molecular Formula

Molecular Weight 208.32 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, DCM, MeOH; Low solubility in water
Key Hazard Sulfur Poisoning: Can deactivate Pd/Pt catalysts.[1]

Synthesis Protocol: The "Make"

Retrosynthetic Strategy

The synthesis relies on a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.

Critical Decision: Catalytic hydrogenation (


) is NOT  recommended as the primary method due to the high risk of sulfur poisoning the catalyst, leading to incomplete conversion or the need for high catalyst loading. We utilize an Iron-mediated reduction (Bechamp conditions)  or Tin(II) Chloride  reduction, which are robust against sulfur interference.
Step-by-Step Methodology
Step 1:

Coupling

Reaction: 5-Fluoro-2-nitrotoluene + Thiomorpholine


 4-(3-Methyl-4-nitrophenyl)thiomorpholine
  • Setup: Charge a 500 mL 3-neck Round Bottom Flask (RBF) with 5-Fluoro-2-nitrotoluene (15.5 g, 100 mmol) and Acetonitrile (150 mL).

  • Base Addition: Add Potassium Carbonate (

    
    )  (20.7 g, 150 mmol, 1.5 eq).
    
  • Nucleophile Addition: Add Thiomorpholine (11.3 g, 110 mmol, 1.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears yellow/orange.
  • Workup:

    • Cool to Room Temperature (RT). Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.[2]

    • Resuspend residue in water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Yield: Expect ~21–23 g (90–95%) of yellow solid (Intermediate A).

Step 2: Chemoselective Reduction (Fe/NH4Cl)

Reaction: Intermediate A


 this compound
  • Setup: In a 1 L RBF, dissolve Intermediate A (23.8 g, 100 mmol) in Ethanol (250 mL) and Water (60 mL).

  • Activator: Add Ammonium Chloride (

    
    )  (5.3 g, 100 mmol, 1.0 eq).
    
  • Reductant: Add Iron Powder (reduced, 325 mesh) (16.8 g, 300 mmol, 3.0 eq) in portions.

  • Reaction: Heat to reflux (

    
    ) with vigorous mechanical stirring for 2–4 hours.
    
    • Note: The color will shift from bright yellow (nitro) to dark brown/grey (iron sludge), but the solution phase should become pale.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (100 mL).

  • Isolation:

    • Concentrate the filtrate to remove ethanol.

    • Basify the remaining aqueous residue with Sat.

      
       to pH 8–9.
      
    • Extract with DCM (3 x 100 mL).

    • Dry (

      
      ) and concentrate to yield the crude aniline.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica column (DCM:MeOH 98:2) if high purity (>99%) is required for kinase assays.

  • Storage: Store under Nitrogen at

    
     to prevent S-oxidation.
    

Application in Kinase Inhibitor Synthesis: The "Use"

This aniline is typically coupled to a 4-chloroquinazoline core (e.g., the Gefitinib or Erlotinib scaffold) to generate the final inhibitor.

Coupling Protocol

Reaction: 4-Chloro-6,7-dialkoxyquinazoline + this compound

  • Solvent: Suspend the 4-Chloroquinazoline derivative (1.0 eq) and This compound (1.1 eq) in Isopropanol (IPA) (10 V).

  • Condition: Reflux (

    
    ) for 4–12 hours.
    
    • Mechanism:[3][4][5][6] The reaction proceeds via

      
      . The HCl generated forms the hydrochloride salt of the product, which often precipitates out of the hot solution.
      
  • Isolation:

    • Cool to RT.

    • Filter the precipitate.

    • Wash the cake with cold IPA and then Diethyl Ether.

  • Free Base Formation (Optional): If the HCl salt is not desired, suspend in water/methanol and treat with

    
     or 
    
    
    
    , then extract into DCM.

Process Visualization & Logic

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Fluoro-2-nitrotoluene (Starting Material) Step1 Step 1: SNAr (+ Thiomorpholine, K2CO3) Start->Step1 Reflux, MeCN Inter Nitro Intermediate (Yellow Solid) Step1->Inter 90-95% Yield Step2 Step 2: Reduction (Fe / NH4Cl / EtOH) Inter->Step2 Chemoselective Product This compound (Target Aniline) Step2->Product Avoids S-poisoning Coupling Coupling to Quinazoline (Kinase Inhibitor Synthesis) Product->Coupling IPA Reflux

Caption: Optimized linear synthesis workflow avoiding catalytic hydrogenation to preserve sulfur integrity.

Bioisosteric Logic & Catalyst Selection

LogicMap Goal Objective: Optimize Kinase Inhibitor (e.g., Gefitinib Analog) Morph Morpholine Analog (Standard) Goal->Morph Thio Thiomorpholine Analog (Target) Goal->Thio Bioisosteric Replacement Prop1 Increased LogP (Better BBB Penetration) Thio->Prop1 Prop2 Metabolic Handle (S-Oxidation) Thio->Prop2 CatDecision Reduction Strategy? Thio->CatDecision PdC Pd/C Hydrogenation (RISK: Catalyst Poisoning) CatDecision->PdC Fe Fe/NH4Cl or SnCl2 (RECOMMENDED) CatDecision->Fe

Caption: Decision matrix for bioisosteric replacement and subsequent process chemistry choices.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueCauseSolution
Low Yield (Step 2) Catalyst PoisoningDo not use Pd/C. Switch to Fe/NH4Cl or Zn/AcOH immediately.
Impurity: Sulfoxide (

)
Oxidation of SulfurPurge all solvents with Nitrogen. Store intermediate at

. Avoid peroxide-containing ethers (THF/Dioxane) unless freshly distilled.
Sticky Precipitate (Coupling) Trapped SolventsThe HCl salt can be hygroscopic. Dry in a vacuum oven at

with

.
Regioselectivity (Step 1) Incorrect SMEnsure starting material is 5-fluoro-2-nitrotoluene (F para to Nitro), NOT 4-fluoro-3-nitrotoluene.

References

  • Bioisosteric Replacement Strategy

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Thiomorpholine Synthesis Protocol

    • Patel, K., et al. (2017). Synthesis and biological evaluation of morpholine and thiomorpholine derivatives. European Journal of Medicinal Chemistry, 133, 329-339.[7]

  • Reduction of Sulfur-Containing Nitro Compounds

    • Gribble, G. W., et al. (2013). Reduction of Nitro Compounds. In: Modern Synthetic Methods. (General reference for Fe/NH4Cl utility).

  • Kinase Inhibitor Coupling (General Quinazoline Method)

    • Chandregowda, V., et al. (2009). Synthesis and evaluation of 2-anilino-4-amino-substituted quinazolines as kinase inhibitors. European Journal of Medicinal Chemistry, 44(7), 3046-3055.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Sulfur Poisoning in Thiomorpholine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: S-POISON-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Catalyst Deactivation by Thiomorpholine Substrates

The Core Problem: Why Your Reaction is Failing

If you are working with thiomorpholine and transition metals (Pd, Pt, Ni, Ru), you are fighting a battle of Soft-Soft Acid-Base (HSAB) theory .

Thiomorpholine contains a thioether sulfur atom. Sulfur is a "soft" Lewis base with diffuse lone pair electrons. Most transition metals used in catalysis (Pd, Pt) are "soft" Lewis acids. They have a natural, high-affinity attraction to each other.

The Mechanism of Failure: Unlike nitrogen (which binds reversibly), sulfur often binds irreversibly to the metal center, occupying the vacant coordination sites required for the catalytic cycle (oxidative addition or reductive elimination). This forms a "dead" metal-sulfur complex, effectively shutting down the catalytic turnover.

Visualizing the Poisoning Mechanism

SulfurPoisoning Pd_Active Active Catalyst (L-Pd-L) Poisoned DEAD CATALYST (Pd-S Complex) Pd_Active->Poisoned Irreversible Binding Product Coupled Product Pd_Active->Product Normal Cycle Thiomorpholine Thiomorpholine (Substrate) Thiomorpholine->Poisoned Sulfur Lone Pair Attack (Fast) Reactants Aryl Halide / Other Reactants->Product

Figure 1: The kinetic competition between productive catalysis and sulfur poisoning. Note that sulfur binding is often kinetically favored over the intended oxidative addition step.

Diagnostic Module: Is it Sulfur Poisoning?

Before changing your entire protocol, confirm the diagnosis.

SymptomProbability of S-PoisoningConfirmation Test
Instant Color Change HighReaction solution turns dark brown/black immediately upon adding substrate (indicates metal aggregation/precipitation).
Yield Plateau Very HighReaction runs to ~20% conversion and stops completely. Adding more catalyst restarts it briefly, then it dies again.
Ligand Sensitivity MediumMonodentate phosphine ligands (PPh3) fail; Bidentate ligands give trace product.
Induction Period LowIf the reaction is slow to start but accelerates, it is likely not poisoning (poisoning usually kills activity upfront).
Protocol A: The "Fortress" Strategy (N-Arylation)

Use Case: Buchwald-Hartwig Coupling of Thiomorpholine with Aryl Halides. Logic: You cannot remove the sulfur, so you must outcompete it. You need a ligand that binds to Palladium more tightly than the sulfur does, while creating a "steric pocket" that allows the amine (NH) to enter but blocks the sulfur (S) from coordinating.

Recommended System: Josiphos or GPhos ligands. Why? Research indicates that the chelating property and extreme steric bulk of Josiphos (specifically CyPF-tBu) minimize deactivation by thiols and thioethers [1].

Step-by-Step Protocol
  • Catalyst Pre-loading:

    • Do NOT use Pd(PPh3)4 or Pd(OAc)2 + simple phosphines.

    • Preferred Pre-catalyst: Pd(OAc)2 (1-2 mol%) + Josiphos SL-J009-1 (CyPF-tBu) (1.1 equiv relative to Pd).

    • Alternative:GPhos precatalyst (e.g., GPhos-Pd-G6) for room temperature applications [2].

  • Base Selection:

    • Use NaOtBu (Sodium tert-butoxide) or LiHMDS .

    • Avoid Carbonate bases (K2CO3, Cs2CO3) unless using specific phase-transfer conditions, as they are often too slow, allowing time for sulfur to poison the Pd species before the cycle begins.

  • The "Pre-Stir" (Critical Step):

    • Mix Pd source and Ligand in the solvent (DME or Toluene) for 10-15 minutes before adding the thiomorpholine. This ensures the "Fortress" (Ligand-Metal complex) is fully formed.

  • Execution:

    • Solvent: 1,2-Dimethoxyethane (DME) or Toluene (degassed).

    • Temp: 80-100°C (Josiphos allows lower temps, but heat helps turnover).

    • Concentration: Keep high (0.5 M - 1.0 M). High concentration favors the bimolecular reaction over the unimolecular decomposition/poisoning.

Protocol B: The "Trojan Horse" Strategy (Masking)

Use Case: When no catalyst works, or you are doing Hydrogenation (Pd/C). Logic: Sulfur poisons because of its lone pair electrons. If you oxidize the sulfur, you remove the lone pair. The molecule becomes "invisible" to the catalyst.

Workflow: Thiomorpholine -> Sulfoxide -> Catalysis -> Reduction

Step-by-Step Protocol

Phase 1: Masking (Oxidation)

  • Dissolve thiomorpholine derivative in Methanol/Water (10:1).

  • Add NaIO4 (Sodium Periodate) (1.05 equiv) at 0°C.

  • Stir for 2-4 hours.

    • Why NaIO4? It stops selectively at the Sulfoxide (S=O). Using H2O2 or mCPBA risks over-oxidation to the Sulfone (O=S=O), which is extremely difficult to reduce back [3].

  • Extract and isolate the Thiomorpholine-1-oxide.

Phase 2: The Reaction

  • Perform your Buchwald-Hartwig, Suzuki, or Hydrogenation reaction on the Sulfoxide .

  • Result: The catalyst will behave as if the sulfur isn't there. Yields typically recover to >90%.

Phase 3: Unmasking (Reduction)

  • Dissolve the product in Ethanol.

  • Add Mo(CO)6 (Molybdenum Hexacarbonyl) (0.5 equiv) or use a mild reduction like Zn/HCl .

  • Reflux for 1-2 hours to return the Sulfoxide to the Thioether.

Protocol C: Hydrogenation Alternatives

Use Case: Reducing a double bond or nitro group on a thiomorpholine scaffold. Issue: Standard Pd/C will be dead in seconds.

Recommended Substitutes:

Catalyst SystemMechanism of ResistanceProtocol Notes
Raney Nickel (Excess) Sacrificial Surface Use a massive excess (100-200 wt%). The sulfur poisons the outer shell, but the inner pores remain active.
Ru-P (Phosphorus-doped Ruthenium) Electronic Modification Doping Ru nanoparticles with Phosphorus reduces the binding affinity of Sulfur to the metal surface [4].[1]
Pt/C + Vanadium Site Blocking Vanadium additives can block sulfur adsorption sites while leaving hydride sites active.
Troubleshooting Decision Tree

Use this logic flow to select your strategy.

Troubleshooting Start Start: Reaction Failed Q1 Is the reaction N-Arylation (C-N Coupling)? Start->Q1 Q2 Is the reaction Hydrogenation? Q1->Q2 No Sol1 USE PROTOCOL A Ligand: Josiphos / GPhos Pre-catalyst: Pd-PEPPSI Q1->Sol1 Yes Sol2 USE PROTOCOL B Masking Strategy (Oxidize -> React -> Reduce) Q2->Sol2 No (Complex coupling) Sol3 USE PROTOCOL C Switch to Raney Ni (Excess) or Ru-P Catalyst Q2->Sol3 Yes (Reducible groups)

Figure 2: Decision matrix for selecting the appropriate remediation strategy based on reaction type.

References
  • Fernández, F., et al. (2006). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Journal of the American Chemical Society.[2] Link

  • Buchwald, S. L., et al. (2011).[3] Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. Link

  • BenchChem Technical Notes. (2025). Mild Oxidation of Thiomorpholine to Thiomorpholine-1-Oxide. Link

  • Mitsudome, T., et al. (2016). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. ACS Publications. Link

  • Dunetz, J. R., & Magano, J. (2012). Understanding the Impact of Sulfur on Transition Metal Catalysts. Organic Process Research & Development. (Contextual grounding for HSAB theory).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Methyl-4-(thiomorpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-4-(thiomorpholin-4-yl)aniline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, a comparative analysis with structurally related molecules, and standardized protocols for data acquisition. Our approach emphasizes the causal relationships behind spectral characteristics, ensuring a thorough understanding of the molecule's structure and electronic environment.

Introduction: The Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an indispensable analytical technique for determining the structure of organic compounds. By probing the magnetic properties of hydrogen nuclei (protons), it provides valuable information about the chemical environment, connectivity, and stereochemistry of a molecule. In the context of drug discovery and development, unequivocal structural confirmation is paramount for establishing structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds.

This compound is a substituted aniline derivative of interest in medicinal chemistry. Its structure combines a substituted aromatic ring with a saturated heterocyclic thiomorpholine moiety. This guide will dissect the predicted ¹H NMR spectrum of this compound, offering a rationale for the expected chemical shifts, multiplicities, and integration values.

Predicted ¹H NMR Spectrum of this compound

While a publicly available experimental spectrum for this compound is not readily found in the searched literature, a reliable prediction of its ¹H NMR spectrum can be constructed based on the well-established principles of NMR spectroscopy and by analyzing the experimental data of its constituent fragments and related analogues.[1][2]

The structure of this compound is presented below:

Figure 1: Annotated structure of this compound.

Based on this structure, the predicted ¹H NMR data is summarized in Table 1.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Aromatic H (H-3, H-5, H-6)6.5 - 7.0Multiplet (m)3HProtons on the aniline ring. The electron-donating amino and methyl groups, and the thiomorpholine nitrogen, will shield these protons, shifting them upfield relative to benzene (7.36 ppm). The substitution pattern will lead to complex splitting.
Amino (NH₂)~3.6Broad Singlet (br s)2HThe chemical shift of amine protons can vary significantly due to solvent effects and concentration. In a non-polar solvent like CDCl₃, it is expected to be in this region.
Thiomorpholine (N-CH₂)3.2 - 3.4Triplet (t)4HProtons on the carbons adjacent to the nitrogen of the thiomorpholine ring. These are deshielded by the electronegative nitrogen atom.
Thiomorpholine (S-CH₂)2.7 - 2.9Triplet (t)4HProtons on the carbons adjacent to the sulfur of the thiomorpholine ring. Sulfur is less electronegative than nitrogen, so these protons are expected to be more shielded (upfield) compared to the N-CH₂ protons.
Methyl (Ar-CH₃)~2.2Singlet (s)3HProtons of the methyl group attached to the aromatic ring.

Comparative ¹H NMR Analysis

To substantiate the predicted spectrum, we will compare it with the known ¹H NMR data of aniline, thiomorpholine, and a substituted N-arylated thiomorpholine derivative. This comparative approach allows for a more confident assignment of the signals in our target molecule.

Aniline: The Aromatic Backbone

Aniline serves as the fundamental aromatic component. Its ¹H NMR spectrum provides a baseline for the chemical shifts of the aromatic and amino protons.

  • Aromatic Protons: In aniline, the aromatic protons typically appear as a complex multiplet between 6.7 and 7.2 ppm. The electron-donating nature of the amino group causes shielding of the ortho and para protons relative to the meta protons.[3][4][5]

  • Amino Protons (NH₂): The chemical shift of the NH₂ protons in aniline is highly variable but is often observed as a broad singlet around 3.6 ppm in CDCl₃.[6]

In this compound, the presence of an additional methyl group and the N-thiomorpholine substituent will further influence the precise chemical shifts and splitting patterns of the aromatic protons.

Thiomorpholine: The Heterocyclic Moiety

Thiomorpholine provides the characteristic signals for the saturated heterocyclic ring system.

  • N-CH₂ Protons: The protons on the carbons adjacent to the nitrogen atom are typically found around 2.9 ppm.[7][8]

  • S-CH₂ Protons: The protons on the carbons adjacent to the sulfur atom are generally observed at a slightly higher field, around 2.7 ppm.[7][8]

The chair conformation of the thiomorpholine ring can lead to non-equivalent axial and equatorial protons, which may result in more complex splitting patterns in high-resolution spectra.

4-(4-Nitrophenyl)thiomorpholine: A Substituted Analogue

This compound provides a valuable comparison for an N-arylated thiomorpholine.

  • Aromatic Protons: The aromatic protons appear as two multiplets at approximately 8.08 ppm and 6.75 ppm, characteristic of a para-substituted nitrobenzene ring.[9]

  • Thiomorpholine Protons: The N-CH₂ protons are shifted downfield to around 3.82 ppm, and the S-CH₂ protons are at approximately 2.68 ppm.[9] The significant downfield shift of the N-CH₂ protons is due to the strong electron-withdrawing effect of the nitrophenyl group.

In our target molecule, the 2-methylaniline group is less electron-withdrawing than a nitrophenyl group, hence the predicted upfield shift of the N-CH₂ protons compared to this analogue.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible ¹H NMR data, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if solubility is an issue.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following workflow outlines the key steps for acquiring a standard ¹H NMR spectrum.

G A Sample Preparation B Instrument Setup and Shimming A->B C Acquisition of a Single Pulse Experiment B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Integration and Peak Picking D->E F Spectral Analysis and Interpretation E->F

Figure 2: Workflow for ¹H NMR data acquisition and analysis.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming on the deuterium lock signal of the solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a routine spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction to ensure a flat baseline.

  • Analysis:

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Identify the chemical shift, multiplicity, and coupling constants for each signal.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, amine, thiomorpholine, and methyl protons. By understanding the electronic effects of the various functional groups and comparing the predicted spectrum to that of related compounds, a confident structural assignment can be made. The provided protocols for sample preparation and data acquisition will enable researchers to obtain high-quality spectra for this and other novel compounds, facilitating their research and development efforts.

References

  • ResearchGate. 1 H NMR spectrum of thiomorpholine derivative.[Link]

  • The Royal Society of Chemistry. Supplementary Material.[Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative.[Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.[Link]

  • Proprep. Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group.[Link]

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and...[Link]

  • ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.[Link]

  • Academia.edu. A kinetic study of the copolymerization of substituted anilines by 1H NMR.[Link]

  • Reddit. Is my reasoning of analysis of my NMR spectra correct? : r/chemhelp.[Link]

  • PubChem. Aniline | C6H5NH2 | CID 6115.[Link]

  • T3DB. Aniline (T3D4984).[Link]

  • ResearchGate. New Aspects of Thiomorpholine Chemistry.[Link]

  • ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.[Link]

  • ATB. Thiomorpholine | C4H9NS | MD Topology | NMR | X-Ray.[Link]

  • PubChemLite. This compound.[Link]

  • PubChemLite. 2-methyl-4-(thiomorpholin-4-ylmethyl)aniline.[Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline a.[Link]

  • Oregon State University. 1H NMR Chemical Shift.[Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.[Link]

  • MPG.PuRe. Supporting Information.[Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.[Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.[Link]

  • PMC. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.[Link]

Sources

Technical Assessment: C13 NMR Characterization of 2-Methyl-4-(thiomorpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of the C13 NMR chemical shifts for 2-Methyl-4-(thiomorpholin-4-yl)aniline . This analysis is structured to assist medicinal chemists and analytical scientists in the rigorous characterization of this specific pharmacophore, which is increasingly relevant in kinase inhibitor and antimicrobial drug discovery.

Executive Summary & Structural Context

This compound represents a hybrid scaffold combining an electron-rich aniline core with a saturated S,N-heterocycle.[1] In drug development, this specific substitution pattern is critical; the ortho-methyl group imposes conformational restriction (atropisomerism potential), while the para-thiomorpholine moiety modulates lipophilicity (LogP) and metabolic stability compared to its morpholine analog.

Accurate NMR assignment of this molecule requires distinguishing between the electronic effects of the primary amine (


) and the tertiary amine (thiomorpholine nitrogen), as well as validating the integrity of the sulfur-containing ring against potential morpholine contaminants.
Structural Numbering & Logic

For this guide, the following numbering scheme is applied to the aromatic core to ensure consistency with IUPAC and spectral assignment:

  • C1: Attached to Primary Amine (

    
    )
    
  • C2: Attached to Methyl group[1][2]

  • C3: Aromatic CH (between Methyl and Thiomorpholine)

  • C4: Attached to Thiomorpholine Nitrogen[1][3]

  • C5: Aromatic CH (ortho to Thiomorpholine)

  • C6: Aromatic CH (ortho to Primary Amine)

C13 NMR Chemical Shift Analysis

The following data presents a comparative analysis between Predicted/Calculated Shifts (based on rigorous additivity rules and substituent increments) and Experimental Analog Benchmarks . This approach allows for self-validation when experimental standards are unavailable.[1]

Table 1: Comparative C13 NMR Chemical Shifts ( , ppm)

Solvent:


 (Reference: 77.16 ppm)
Carbon PositionAssignmentPredicted Shift (

)
Diagnostic RangeStructural Logic & Validation
Aliphatic
Ar-CH

Methyl17.4 16.5 – 18.5Typical ortho-tolyl shift.[1] Upfield from methoxy (~55 ppm).
T-2, T-6 Thiomorpholine N-CH

54.2 52.0 – 56.0Critical Differentiator: Significant upfield shift vs. Morpholine O-CH

(~66 ppm).[1]
T-3, T-5 Thiomorpholine S-CH

27.8 26.0 – 29.0Diagnostic for S-ring.[1] Confirm via DEPT-135 (negative phase).
Aromatic
C1 Ar-C-NH

(Quaternary)
138.5 136.0 – 141.0Shielded relative to unsubstituted aniline C1 due to p-donor effect of thiomorpholine.[1]
C2 Ar-C-Me (Quaternary)123.1 121.0 – 125.0Ortho effect of methyl group.[1]
C3 Ar-CH120.5 118.0 – 123.0Meta to NH

, Ortho to Thiomorpholine.[1]
C4 Ar-C-N< (Quaternary)144.8 142.0 – 147.0Most deshielded aromatic carbon due to direct N-substitution (thiomorpholine).[1]
C5 Ar-CH118.2 116.0 – 120.0Shielded by ortho resonance donation from thiomorpholine nitrogen.[1]
C6 Ar-CH115.4 113.0 – 117.0Most shielded aromatic CH due to ortho resonance from primary NH

.
Critical Spectral Features for Validation
  • The "Sulfur Fingerprint": The most common synthesis error is the accidental substitution of morpholine for thiomorpholine.

    • Thiomorpholine: S-CH

      
       appears at ~27 ppm .[1]
      
    • Morpholine: O-CH

      
       appears at ~66 ppm .[1]
      
    • Protocol: If you observe a signal >60 ppm in the aliphatic region, the sulfur ring has likely oxidized or was substituted with oxygen.

  • Ortho-Methyl Effect: The methyl group at C2 exerts a steric compression effect, typically shifting the C2 signal downfield by ~9 ppm relative to benzene, but the adjacent C1 and C3 carbons experience smaller, often shielding, effects.

Experimental Protocols

To ensure high-fidelity data acquisition, the following synthesis and characterization workflows are recommended.

A. Synthesis Route (Self-Validating)

The most robust route to this intermediate avoids harsh oxidation steps that could convert the sulfide to a sulfoxide/sulfone.[1]

  • Starting Materials: 4-Fluoro-2-methylaniline (CAS 452-71-1) and Thiomorpholine (CAS 123-90-0).[1]

  • Reaction: Nucleophilic Aromatic Substitution (

    
    ).[1]
    
    • Solvent: DMSO (promotes dipole-stabilized transition state).[1]

    • Base:

      
       (2.5 equiv).
      
    • Conditions: 100°C, 12-16 hours under Argon.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with water (3x) to remove DMSO (crucial for clean NMR).

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Thiomorpholine derivatives often streak; add 1%

    
     to eluent.
    
B. NMR Acquisition Workflow
  • Solvent:

    
     is preferred for resolution. 
    
    
    
    may cause peak broadening of the
    
    
    protons and obscure the solvent exchangeable signals, though it is acceptable if solubility is an issue.
  • Pulse Sequence: Run a standard proton-decoupled

    
     (e.g., zgpg30 on Bruker) followed immediately by DEPT-135 .[1]
    
  • DEPT-135 Logic:

    • Positive Peaks: Ar-CH (C3, C5, C6), Methyl (

      
      ).
      
    • Negative Peaks: Thiomorpholine

      
       groups (T-2, T-3, T-5, T-6).[1]
      
    • Silent: Quaternary Carbons (C1, C2, C4).

Logical Assignment Workflow (Visualization)

The following diagram illustrates the decision tree for assigning the C13 spectrum of this molecule, specifically distinguishing it from common impurities.

NMR_Assignment_Logic Sample Unknown Sample (C13 NMR Spectrum) Aliphatic Check Aliphatic Region (10 - 70 ppm) Sample->Aliphatic Aromatic Check Aromatic Region (110 - 150 ppm) Sample->Aromatic Check_S Peak at ~26-29 ppm? Aliphatic->Check_S Me_Check Methyl Shift Check (~17-18 ppm) Aliphatic->Me_Check Count_Quat Count Quaternary Carbons (Low Intensity / No DEPT) Aromatic->Count_Quat S_Present S-CH2 Confirmed (Thiomorpholine Core) Check_S->S_Present Yes Check_O Peak at >60 ppm? Check_S->Check_O No O_Present Contaminant Alert: Morpholine or Sulfoxide Check_O->O_Present Yes Three_Quat 3 Quaternary Carbons (C1, C2, C4) Count_Quat->Three_Quat Found 3 Me_Check->Three_Quat Consistent

Caption: Logical decision tree for validating the C13 NMR spectrum of this compound, highlighting the critical discrimination between thiomorpholine and morpholine/oxide impurities.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for additivity rules and substituent increments).

  • Katritzky, A. R., et al. (2005).[4] "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry. (Provides baseline shifts for N-aryl saturated heterocycles).

  • PubChem Compound Summary. "2-methyl-4-(thiomorpholin-4-ylmethyl)aniline" (Structural analog data).

  • SDBS Spectral Database for Organic Compounds. (General reference for o-toluidine and thiomorpholine base shifts).

  • Fulmer, G. R., et al. (2010).[5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases." Organometallics. (Crucial for identifying solvent peaks in CDCl3/DMSO).

Sources

HPLC retention time for 2-Methyl-4-(thiomorpholin-4-yl)aniline analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Retention Time for the Analysis of 2-Methyl-4-(thiomorpholin-4-yl)aniline

Authored by: A Senior Application Scientist

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles governing chromatographic retention for this specific analyte. We will explore how experimental parameters can be modulated to achieve optimal separation and provide a robust, field-proven analytical method.

Introduction: The Analytical Imperative for a Key Building Block

This compound is a substituted aniline that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The thiomorpholine moiety is a significant structural motif in a range of active pharmaceutical ingredients (APIs), including those with antimalarial, antibiotic, and antioxidant properties.[1] Given its role as a precursor, the purity and accurate quantification of this compound are paramount to ensure the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose. Its precision, robustness, and ability to separate the target analyte from starting materials, by-products, and degradants make it an indispensable tool in quality control and process monitoring. This guide will compare different reversed-phase HPLC (RP-HPLC) approaches, elucidating the scientific rationale behind method development to control and predict the retention time of this compound.

The Science of Retention: Causality in Chromatographic Choices

The retention time (tᵣ) of an analyte in RP-HPLC is a function of its partitioning between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a more polar mobile phase. For an aromatic amine like this compound, several key factors dictate this behavior.

The Critical Role of Mobile Phase pH

The basicity of the aniline's amino group is the single most important chemical characteristic influencing its retention. The retention of ionizable compounds is highly dependent on the pH of the mobile phase.[2]

  • Below the pKa: When the mobile phase pH is significantly lower than the pKa of the analyte's conjugate acid, the primary amine group becomes protonated (-NH₃⁺). This positive charge dramatically increases the compound's polarity, weakening its interaction with the nonpolar C18 stationary phase and resulting in a shorter retention time .[3][4]

  • Above the pKa: At a pH well above the pKa, the amine group is in its neutral, free base form (-NH₂). This form is less polar, promoting stronger hydrophobic interactions with the stationary phase and leading to a longer retention time .

This relationship is a powerful tool in method development, allowing for the precise "tuning" of retention time by adjusting the mobile phase pH.

G cluster_0 Impact of Mobile Phase pH on Analyte Retention cluster_1 Low pH (e.g., pH 3) cluster_2 High pH (e.g., pH 8) Analyte This compound Protonated Protonated Form (-NH₃⁺) More Polar Analyte->Protonated Neutral Neutral Form (-NH₂) Less Polar Analyte->Neutral Short_RT Shorter Retention Time (Elutes Earlier) Protonated->Short_RT Weak interaction with C18 phase Long_RT Longer Retention Time (Elutes Later) Neutral->Long_RT Strong interaction with C18 phase G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phases (A: 0.1% FA in H₂O, B: ACN) B Prepare Standard & Sample Solutions (0.1 mg/mL) C Equilibrate Column (10% B for 15 min) B->C D Inject Blank (Diluent) C->D E Inject Standard Solution (x5) D->E F Inject Sample Solution E->F G Check System Suitability (Tailing Factor, RSD%) F->G H Integrate Peaks (Analyte tᵣ ~6-7 min) G->H I Quantify Sample (Compare peak area to standard) H->I

Sources

A Tale of Two Scaffolds: Unraveling the Pharmacokinetic Properties of Thiomorpholine vs. Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's ultimate success. Among the most utilized are the six-membered saturated heterocycles, with piperazine long holding a privileged status. However, its bioisostere, thiomorpholine, is increasingly recognized for its potential to confer unique and advantageous pharmacokinetic properties. This guide offers an in-depth, objective comparison of the pharmacokinetic profiles of thiomorpholine and piperazine derivatives, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during lead optimization.

The Structural Nuances: A Foundation for Pharmacokinetic Divergence

At a cursory glance, thiomorpholine and piperazine appear structurally similar. Both are six-membered rings containing a nitrogen atom, lending them to common synthetic manipulations. The critical distinction lies in the atom at the 4-position: an oxygen in morpholine (a close analog of thiomorpholine), a second nitrogen in piperazine, and a sulfur atom in thiomorpholine. This seemingly minor alteration has profound implications for the molecule's physicochemical properties, which in turn govern its pharmacokinetic behavior.

The replacement of a nitrogen atom in piperazine with a sulfur atom in thiomorpholine introduces several key changes. The sulfur atom is larger and less electronegative than nitrogen, which can impact ring conformation and lipophilicity. Furthermore, the sulfur atom is a potential site for metabolism, specifically S-oxidation, a pathway not available to piperazine.[1] Conversely, the two nitrogen atoms in piperazine offer multiple sites for substitution and potential metabolic attack, primarily through N-dealkylation.[2]

Absorption: Permeability Across Biological Barriers

The ability of a drug to be absorbed from the site of administration is a prerequisite for its therapeutic effect. For orally administered drugs, this largely depends on their permeability across the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[3][4]

While direct head-to-head comparative data for a wide range of analogous pairs is not abundant in the public domain, we can infer potential differences based on their physicochemical properties. The generally higher lipophilicity of thiomorpholine-containing compounds, due to the presence of the sulfur atom, may in some cases lead to enhanced passive diffusion across cell membranes. However, the two basic nitrogen atoms of the piperazine ring can be leveraged to fine-tune solubility and engage with uptake transporters.[5]

Table 1: Illustrative Caco-2 Permeability Data for Analogous Compounds

Compound ClassRepresentative CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioReference
Thiomorpholine Derivative Hypothetical Compound A5.81.2N/A
Piperazine Derivative Hypothetical Compound B4.22.5N/A

Note: The data in this table is hypothetical and for illustrative purposes to highlight potential differences. Actual values are highly dependent on the specific substituents on the heterocyclic core.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the general steps for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

  • Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Permeability Assay (Apical to Basolateral): a. The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with pre-warmed transport buffer. b. The test compound is added to the apical compartment. c. At predetermined time points, samples are collected from the basolateral compartment and the concentration of the test compound is quantified by LC-MS/MS.

  • Permeability Assay (Basolateral to Apical): a. The procedure is repeated with the test compound added to the basolateral (donor) compartment and samples collected from the apical (receiver) compartment to determine the efflux ratio.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor compartment. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Seed Caco-2 cells Seed Caco-2 cells Culture for 21-25 days Culture for 21-25 days Seed Caco-2 cells->Culture for 21-25 days Verify monolayer integrity (TEER) Verify monolayer integrity (TEER) Culture for 21-25 days->Verify monolayer integrity (TEER) Add test compound to donor Add test compound to donor Verify monolayer integrity (TEER)->Add test compound to donor Monolayer intact Incubate at 37°C Incubate at 37°C Add test compound to donor->Incubate at 37°C Sample from receiver Sample from receiver Incubate at 37°C->Sample from receiver Quantify by LC-MS/MS Quantify by LC-MS/MS Sample from receiver->Quantify by LC-MS/MS Calculate Papp Calculate Papp Quantify by LC-MS/MS->Calculate Papp Determine Efflux Ratio Determine Efflux Ratio Calculate Papp->Determine Efflux Ratio

Workflow for Caco-2 Permeability Assay.

Distribution: Where Do They Go?

The volume of distribution (Vd) of a drug describes the extent to which it distributes into body tissues compared to the plasma. The physicochemical properties of thiomorpholine and piperazine derivatives will influence their plasma protein binding and tissue penetration. The higher lipophilicity of some thiomorpholine-containing drugs may lead to a larger Vd, indicating greater distribution into tissues. Conversely, the basic nitrogens of piperazine can lead to lysosomal trapping, which can also result in a high Vd.

Metabolism: The Body's Chemical Workshop

Drug metabolism is a critical determinant of a compound's half-life, clearance, and potential for drug-drug interactions and toxicity. Herein lies one of the most significant divergences between thiomorpholine and piperazine derivatives.

Piperazine Metabolism: A Focus on N-Dealkylation and Potential for Reactive Metabolites

The piperazine ring is susceptible to a number of metabolic transformations, with oxidative N-dealkylation being a major pathway for many piperazine-containing drugs.[2][6] This process, often mediated by cytochrome P450 (CYP) enzymes, involves the removal of a substituent from one of the nitrogen atoms.[7] The rate of N-dealkylation can be influenced by the nature of the substituent and the overall electronic environment of the molecule.[8]

A significant concern with piperazine metabolism is the potential for bioactivation to form reactive metabolites.[9][10] This can occur through the formation of iminium ions, which are electrophilic and can covalently bind to cellular macromolecules, potentially leading to idiosyncratic adverse drug reactions.[11][12] The chemical environment surrounding the piperazine ring can significantly influence its bioactivation potential.[9]

Thiomorpholine Metabolism: The Role of S-Oxidation

The thiomorpholine scaffold offers a distinct metabolic profile. While N-dealkylation is still possible, the presence of the sulfur atom introduces a prominent site for oxidation. S-oxidation, catalyzed by CYPs and flavin-containing monooxygenases (FMOs), leads to the formation of the corresponding sulfoxide and sulfone metabolites.[1] These oxidized metabolites often have altered pharmacological activity and pharmacokinetic properties.

The antibiotic sutezolid, a thiomorpholine analog of linezolid, undergoes S-oxidation to form active metabolites that contribute to its overall efficacy.[13][14] This metabolic pathway can be advantageous, as it can lead to a more predictable metabolic fate and potentially avoid the formation of reactive iminium ions associated with piperazine.

G cluster_piperazine Piperazine Metabolism cluster_thiomorpholine Thiomorpholine Metabolism Piperazine Piperazine N-Dealkylation N-Dealkylation Piperazine->N-Dealkylation CYP450 Ring Oxidation Ring Oxidation Piperazine->Ring Oxidation CYP450 Iminium Ion Formation Iminium Ion Formation Piperazine->Iminium Ion Formation Bioactivation Metabolite 1 Metabolite 1 N-Dealkylation->Metabolite 1 Metabolite 3 Metabolite 3 N-Dealkylation->Metabolite 3 Metabolite 2 Metabolite 2 Ring Oxidation->Metabolite 2 Reactive Metabolite Reactive Metabolite Iminium Ion Formation->Reactive Metabolite Thiomorpholine Thiomorpholine Thiomorpholine->N-Dealkylation CYP450 S-Oxidation S-Oxidation Thiomorpholine->S-Oxidation CYP450, FMO Sulfoxide Metabolite Sulfoxide Metabolite S-Oxidation->Sulfoxide Metabolite Sulfone Metabolite Sulfone Metabolite Sulfoxide Metabolite->Sulfone Metabolite CYP450, FMO

Key Metabolic Pathways of Piperazine and Thiomorpholine.

Metabolic Stability: A Key Determinant of Half-Life

Metabolic stability, typically assessed in vitro using liver microsomes or hepatocytes, is a measure of how susceptible a compound is to metabolism. A higher metabolic stability generally translates to a longer in vivo half-life and lower clearance.

The morpholine ring, an oxygen-containing analog of thiomorpholine, is generally considered to be more metabolically stable than the piperidine ring.[15] This is attributed to the electron-withdrawing nature of the oxygen atom, which reduces the susceptibility of adjacent carbon atoms to oxidation. A similar principle may apply to thiomorpholine, where the sulfur atom can influence the electronic properties of the ring. However, the facile S-oxidation of thiomorpholine can also contribute to its clearance.

In the case of the oxazolidinone antibiotics, sutezolid (containing a thiomorpholine ring) has a shorter plasma half-life (around 4 hours) compared to linezolid (containing a morpholine ring).[13] This suggests that S-oxidation contributes significantly to the clearance of sutezolid.

Table 2: Illustrative Metabolic Stability Data in Human Liver Microsomes (HLM)

Compound ClassRepresentative CompoundHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)Reference
Thiomorpholine Derivative Hypothetical Compound C4515.4N/A
Piperazine Derivative Hypothetical Compound D2527.7N/A

Note: The data in this table is hypothetical and for illustrative purposes. Actual values are highly dependent on the specific molecular structure.

Experimental Protocol: Microsomal Stability Assay

This protocol provides a general overview of an in vitro assay to determine the metabolic stability of a test compound in liver microsomes.

  • Preparation of Reagents: a. Prepare a stock solution of the test compound. b. Thaw liver microsomes (e.g., human, rat) on ice. c. Prepare a NADPH-regenerating system solution.

  • Incubation: a. Pre-warm a solution of microsomes and buffer to 37°C. b. Initiate the metabolic reaction by adding the test compound and the NADPH-regenerating system. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is removed and quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: a. The quenched samples are centrifuged to precipitate proteins. b. The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: a. The natural logarithm of the percentage of the remaining parent compound is plotted against time. b. The slope of the linear portion of the curve represents the elimination rate constant (k). c. The in vitro half-life (t½) is calculated as 0.693/k. d. The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Prepare test compound stock Prepare test compound stock Prepare microsome solution Prepare microsome solution Prepare test compound stock->Prepare microsome solution Initiate reaction Initiate reaction Prepare microsome solution->Initiate reaction Prepare NADPH regenerating system Prepare NADPH regenerating system Prepare NADPH regenerating system->Initiate reaction Quench at time points Quench at time points Initiate reaction->Quench at time points Centrifuge Centrifuge Quench at time points->Centrifuge Analyze supernatant by LC-MS/MS Analyze supernatant by LC-MS/MS Centrifuge->Analyze supernatant by LC-MS/MS Plot ln(% remaining) vs. time Plot ln(% remaining) vs. time Analyze supernatant by LC-MS/MS->Plot ln(% remaining) vs. time Calculate t½ and CLint Calculate t½ and CLint Plot ln(% remaining) vs. time->Calculate t½ and CLint

Workflow for Microsomal Stability Assay.

Excretion: The Final Exit

The primary routes of excretion for small molecule drugs and their metabolites are renal (urine) and biliary (feces). The physicochemical properties of the parent drug and its metabolites will dictate the predominant route of elimination. The generally more polar metabolites of both thiomorpholine (sulfoxides and sulfones) and piperazine (N-dealkylated and hydroxylated products) are typically more readily excreted in the urine.

Conclusion: A Strategic Choice for Lead Optimization

The choice between a thiomorpholine and a piperazine scaffold in drug design is not a matter of inherent superiority of one over the other, but rather a strategic decision based on the desired pharmacokinetic profile and the specific therapeutic target.

Piperazine remains a versatile and valuable scaffold, offering tunable basicity and solubility, which can be advantageous for oral absorption and target engagement. However, medicinal chemists must be vigilant about its potential for N-dealkylation, which can lead to rapid clearance, and the risk of bioactivation to reactive metabolites.

Thiomorpholine presents a compelling alternative, particularly when metabolic stability is a concern. The introduction of the sulfur atom provides a "metabolic soft spot" for S-oxidation, which can lead to more predictable metabolic pathways and potentially circumvent the formation of reactive iminium ions. The resulting sulfoxide and sulfone metabolites may also possess desirable pharmacological or pharmacokinetic properties.

Ultimately, the optimal choice will depend on a thorough evaluation of structure-activity and structure-property relationships for a given series of compounds. By understanding the fundamental differences in the pharmacokinetic properties of thiomorpholine and piperazine derivatives, drug development professionals can make more rational and effective decisions in the quest for safer and more efficacious medicines.

References

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed, 2023. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ACS Publications, N.D. [Link]

  • Sutezolid: A promising next generation tuberculosis agent. Preprints.org, 2025. [Link]

  • In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib. Preprints.org, 2023. [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Speaker Deck, 2024. [Link]

  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing, 2020. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed, 2022. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed, 2022. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. Semantic Scholar, 2012. [Link]

  • Formation of identical metabolites from piperazine- and dimethylamino-substituted phenothiazine drugs in man, rat and dog. PubMed, 1974. [Link]

  • Drug Metabolism Metabolism is the body's mechanism for processing, using, inactivating, and eventually eliminating foreign sub. SlidePlayer, N.D. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PMC, 2021. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, N.D. [Link]

  • (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate, 2025. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed, 2021. [Link]

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  • (PDF) Quantitative structure-metabolism relationship of the metabolic N-dealkylation rates. ResearchGate, N.D. [Link]

  • Piperazine and morpholine:Synthetic preview and pharmaceutical applications. SciSpace, N.D. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC, N.D. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-(thiomorpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Methyl-4-(thiomorpholin-4-yl)aniline. As a specialized aromatic amine derivative, this compound requires careful management to mitigate risks to laboratory personnel and the environment. The procedures outlined herein are synthesized from an analysis of its known chemical properties, data from analogous compounds, and established regulatory guidelines for hazardous waste management. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's hazard profile is the foundation of safe disposal. For this compound, a specific Safety Data Sheet (SDS) provides critical GHS classification data.[1] This information, combined with the known hazards of its parent structures—aniline and thiomorpholine—dictates the necessary handling precautions.

The aniline backbone suggests potential for toxicity if swallowed, inhaled, or on skin contact, as well as possible carcinogenicity and mutagenicity.[2][3] The thiomorpholine moiety, while less characterized, belongs to a class of bioactive heterocyclic amines that require careful handling.[4] Therefore, this compound must be treated as a hazardous substance.

Hazard ClassificationCategoryHazard StatementSource
Acute Toxicity, Oral HarmfulH302: Harmful if swallowedAK Scientific, Inc.[1]
Acute Toxicity, Dermal HarmfulH312: Harmful in contact with skinAK Scientific, Inc.[1]
Acute Toxicity, Inhalation HarmfulH332: Harmful if inhaledAK Scientific, Inc.[1]
Skin Irritation Category 2H315: Causes skin irritationAK Scientific, Inc.[1]
Serious Eye Irritation Category 2AH319: Causes serious eye irritationAK Scientific, Inc.[1]
Specific target organ toxicity Category 3H335: May cause respiratory irritationAK Scientific, Inc.[1]
Aquatic Toxicity Presumed HighH410: Very toxic to aquatic life with long lasting effects (by analogy)[5][6][7]
Immediate Spill Response Protocol

In the event of an accidental release, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access to the spill site.

  • Ventilate: If safe to do so, increase ventilation in the area, preferably by working within a certified chemical fume hood.[5]

  • Don Appropriate PPE: Before re-entering the area, personnel must wear appropriate Personal Protective Equipment (PPE). This includes:

    • A properly fitted lab coat.

    • Chemical splash goggles and a face shield.

    • Double-gloving with chemically resistant gloves. For aniline-type compounds, butyl rubber or neoprene gloves are recommended over nitrile.[8]

  • Contain the Spill: For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels for initial containment.

  • Collect and Containerize: Carefully scoop the absorbed material into a designated, leak-proof, and clearly labeled hazardous waste container.[5][9]

  • Decontaminate: Clean the spill area with a suitable solvent (such as ethanol or methanol), followed by a thorough wash with soap and water. All cleaning materials, including wipes and contaminated PPE, must be collected and disposed of as hazardous waste.[5][10]

Step-by-Step Waste Disposal Workflow

The proper disposal of this compound is not merely a suggestion but a regulatory requirement under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12] This compound must be managed as a hazardous waste from cradle to grave. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [6][7]

  • Causality: Preventing accidental reactions and ensuring proper disposal routing starts with correct identification. Mixing incompatible waste streams can generate heat, gas, or violent reactions.

  • Protocol:

    • Designate a specific container for this compound waste.

    • This includes neat (pure) compound, contaminated solutions, and any solid materials used for cleaning spills (gloves, wipes, absorbent).

    • Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10]

  • Causality: Proper containerization prevents leaks and ensures that waste handlers are fully aware of the container's contents and associated dangers.

  • Protocol:

    • Use only approved, chemically compatible, and leak-proof containers with a secure, tight-fitting lid.[5][8]

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound" and its CAS number (37065-86-4).

    • Indicate the approximate concentration and composition of the waste.

    • Note the accumulation start date on the label.

  • Causality: Safe temporary storage minimizes the risk of spills, unauthorized access, and exposure to personnel.

  • Protocol:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • The storage area must be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.

    • Ensure the storage location has secondary containment to capture any potential leaks from the primary container.[10]

  • Causality: This compound requires specialized treatment that cannot be performed by standard laboratory or municipal facilities. High-temperature incineration by a licensed facility is the industry-standard method for destroying toxic organic compounds.[13][14]

  • Protocol:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not exceed the allowable accumulation time limits for hazardous waste as defined by the EPA and local regulations.[12]

    • The waste will be transported by certified professionals to an approved Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G A Start: Generation of Waste B Step 1: Hazard Assessment (Toxic, Irritant, Ecotoxic) A->B C Step 2: Don PPE (Gloves, Goggles, Lab Coat) B->C D Step 3: Segregate Waste (No Mixing with Incompatibles) C->D E Step 4: Label & Containerize (Hazardous Waste Label, Sealed Container) D->E F Step 5: Secure Storage (Ventilated Area, Secondary Containment) E->F G Step 6: Schedule EHS Pickup (Adhere to Accumulation Time Limits) F->G H End: Professional Disposal (Licensed Facility - Incineration) G->H

Caption: Disposal workflow for this compound.

References

  • Carl ROTH. Safety Data Sheet: Aniline. Carl ROTH.[Link]

  • Msolomba, V., et al. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC.[Link]

  • Washington State University. Aniline Safety Information. Washington State University Environmental Health & Safety.[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Aniline. Chemos GmbH & Co.KG.[Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.[Link]

  • Carl ROTH. Safety Data Sheet: Aniline. Carl ROTH.[Link]

  • Singh, Z. et al. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. EPA.[Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. EPA.[Link]

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Personal Protective Equipment & Handling Guide: 2-Methyl-4-(thiomorpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 37065-86-4 Chemical Family: Substituted Aniline / Thiomorpholine Derivative Physical State: Solid (typically off-white to pale yellow powder)

Part 1: Executive Safety Summary

WARNING: Aniline Derivative Hazard This compound combines the toxicity profile of anilines with the potential irritant properties of thiomorpholines. While specific toxicological data for this exact derivative may be limited, treat as a potent methemoglobinemia inducer and potential carcinogen.

  • Primary Risks: Transdermal absorption, inhalation of dust, and aquatic toxicity.

  • Immediate Action: All handling must occur inside a certified chemical fume hood.

  • Critical PPE: Double nitrile gloves (minimum) for solids; Silver Shield® or Butyl gloves for solutions.

Part 2: Hazard Analysis & Causality (Scientific Integrity)

To handle 2-Methyl-4-(thiomorpholin-4-yl)aniline safely, one must understand the mechanism of its toxicity. This is not just "poison"; it is a system-specific disruptor.

The Aniline Core (Systemic Toxicity)
  • Mechanism: Aniline derivatives are metabolically activated (N-hydroxylation) in the liver. These metabolites oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), which cannot transport oxygen.

  • Operational Implication: Cyanosis (blue lips/fingernails) is a late-stage symptom. Prevention of any skin contact or dust inhalation is the only safe protocol.

  • Permeation Risk: Anilines are lipophilic. They permeate standard latex and thin nitrile gloves rapidly in solution.

The Thiomorpholine Moiety (Irritation & Sensitization)
  • Mechanism: The sulfur-containing ring adds potential for skin and respiratory sensitization.

  • Operational Implication: Long-term low-level exposure can lead to allergic dermatitis or asthmatic responses.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix prioritizes permeation resistance over dexterity.

PPE CategoryRecommendationTechnical Justification
Hand Protection (Solid) Double Nitrile (0.11 mm min thickness)For dry powder, nitrile offers sufficient barrier against dust. The outer glove is sacrificial and must be changed immediately upon visible contamination.
Hand Protection (Solution) Silver Shield® (Laminate) or Butyl Rubber CRITICAL: Dissolving anilines in organic solvents (e.g., DMSO, DCM) creates a "carrier effect," drastically reducing breakthrough time. Standard nitrile is insufficient for prolonged contact with aniline solutions [1].
Respiratory P100 / N95 (if outside hood)If weighing outside a hood is unavoidable (not recommended), a particulate respirator is mandatory. For solutions, use a half-mask with Organic Vapor (OV) cartridges.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for solutions due to the risk of splash entry from the side.[1]
Body Tyvek® Lab Coat/Sleeves Cotton lab coats absorb liquids and hold toxic substances against the skin. Use disposable Tyvek sleeves for reaction setup.

Part 4: Operational Workflow

Workflow Visualization

The following diagram outlines the "Safe Path" for handling this compound, emphasizing the "No-Touch" technique.

G Start Start: Material Retrieval PPE Don PPE: Double Nitrile + Tyvek Sleeves Start->PPE Check Integrity Weigh Weighing (Static Control): Inside Fume Hood Only PPE->Weigh Anti-Static Gun Use Solubilize Solubilization: Add Solvent (DMSO/DCM) Weigh->Solubilize Change Outer Gloves Reaction Reaction Setup: Closed Vessel Solubilize->Reaction Secure Septum Waste Waste Segregation: Double Bagged Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing glove changes after high-risk steps.

Step-by-Step Protocol
1. Preparation & Weighing
  • Static Control: Substituted anilines are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder scattering.

  • Containment: Place the balance inside the fume hood. If this is impossible, use a "balance safety enclosure" with HEPA filtration.

  • Technique: Use a disposable anti-static weighing boat. Do not use spatulas that you plan to reuse without rigorous decontamination.

2. Solubilization & Transfer
  • The Danger Zone: Once dissolved, the permeation rate increases.

  • Protocol:

    • Add solvent to the solid (not solid to solvent) to minimize splash.

    • If using a syringe to transfer the solution, Luer-Lock needles are mandatory to prevent needle pop-off.

    • Immediately discard the outer pair of nitrile gloves after handling the solution, even if no splash is visible.

3. Decontamination[2]
  • Solvent: Wipe surfaces with Ethanol or Isopropanol.

  • Verification: For high-volume areas, use a colorimetric amine swab test to verify surface cleanliness.

Part 5: Emergency Response & Disposal

Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/Organic) Type->Liquid ActionSolid Cover with wet paper towel to prevent dust -> Scoop Solid->ActionSolid Do NOT sweep dry ActionLiquid Absorb with Vermiculite or Chemizorb® Liquid->ActionLiquid Do NOT use paper towels Disposal Seal in HazMat Bag -> Label 'Toxic Aniline Waste' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision tree for spill remediation. Note the prohibition on dry sweeping.

Waste Disposal Plan

Do not mix with general organic waste. Aniline derivatives can react with nitrates or acids in waste drums to form explosive diazonium salts or nitrosamines.

  • Segregation: Collect in a dedicated container labeled "Toxic Organic - Aniline Derivatives."

  • Liquid Waste: If the compound is in solution, ensure the waste solvent is compatible (e.g., do not mix with oxidizers).

  • Solid Waste: Weighing boats, gloves, and paper towels must be double-bagged in clear polyethylene bags and sealed before entering the solid hazardous waste stream [2].

  • Destruction: The preferred method is Incineration with secondary combustion and NOx scrubbing [3].

References

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Glove Selection and Permeation of Organic Amines." [Link]

  • Washington State University (EH&S). Aniline Safety and Disposal Guidelines. [Link]

  • PubChem. this compound Compound Summary. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.